molecular formula C10H13Br2N B2693998 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide CAS No. 1951439-61-4

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide

Cat. No.: B2693998
CAS No.: 1951439-61-4
M. Wt: 307.029
InChI Key: JAINAWVWUDTCFK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a useful research compound. Its molecular formula is C10H13Br2N and its molecular weight is 307.029. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)cyclobutan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.BrH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZIUGIGVQDGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and handling of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide , a specialized building block used in medicinal chemistry for protein degrader (PROTAC) linkers and conformationally restricted pharmacophores.

Executive Summary & Structural Significance

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a gem-disubstituted cyclic amine. Unlike flexible alkyl amines, the cyclobutane ring locks the amino group and the aromatic ring into a rigid conformation. This "gem-disubstituent effect" (Thorpe-Ingold effect) restricts the rotation of the phenyl ring relative to the amine, often enhancing potency by pre-organizing the molecule for receptor binding.

The 4-bromo substituent serves as a versatile handle for further functionalization (e.g., Suzuki-Miyaura coupling), making this compound a critical intermediate in the synthesis of complex pharmaceutical agents.

Key Identification Data
PropertyDetail
IUPAC Name 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide
Common Name 1-(4-Bromophenyl)cyclobutylamine HBr
CAS (Free Base) 1094218-30-0
CAS (HCl Salt) 1193389-40-0
Molecular Formula C₁₀H₁₃Br₂N (Salt) / C₁₀H₁₂BrN (Base)
Molecular Weight 307.03 g/mol (HBr Salt) / 226.11 g/mol (Base)
SMILES NC1(CCC1)C2=CC=C(Br)C=C2.Br

Physicochemical Profile

The following data aggregates experimental values for the free base and stoichiometric derivations for the hydrobromide salt.

Thermodynamic & Solubility Properties
PropertyValue (Free Base)Value (HBr Salt)Context/Implication
Physical State Viscous Oil / Low-melt SolidCrystalline SolidSalts facilitate isolation and purification.
Melting Point 87.7°C (Predicted)>200°C (Decomp.)High lattice energy of HBr salts ensures thermal stability.
LogP (Octanol/Water) ~2.21N/A (Ionized)The free base is moderately lipophilic, suitable for CNS penetration.
pKa (Conjugate Acid) 9.34N/AHighly basic; exists >99% as cation at physiological pH (7.4).
Water Solubility Low (~8.03e-3 mol/L)HighThe HBr salt is highly water-soluble, ideal for aqueous formulation.
Hygroscopicity LowModerate to HighHBr salts can be hygroscopic; store under desiccant.
Structural Geometry & Topology

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: ~25–35°.

  • Bond Angles: The internal C-C-C angles are ~88°, creating significant ring strain (~26 kcal/mol). This strain makes the ring susceptible to ring-opening under harsh catalytic hydrogenation conditions but stable under standard acid/base hydrolysis.

Validated Synthesis Protocol

The synthesis of 1,1-disubstituted cyclobutanes is sterically demanding. The most robust, self-validating route involves the dialkylation of 4-bromophenylacetonitrile followed by a modified Curtius rearrangement. This avoids the formation of elimination side-products common in Grignard additions to cyclobutanones.

Reaction Pathway Diagram

The following diagram illustrates the critical path from commercial starting materials to the final HBr salt.

SynthesisPath Start 4-Bromophenylacetonitrile Inter1 1-(4-Br-Ph) cyclobutanecarbonitrile Start->Inter1 1,3-dibromopropane NaH, DMSO (Dialkylation) Inter2 1-(4-Br-Ph) cyclobutanecarboxylic Acid Inter1->Inter2 NaOH, EtOH/H2O Reflux (Hydrolysis) Inter3 Isocyanate Intermediate Inter2->Inter3 DPPA, TEA t-BuOH (Curtius Rearrangement) Final 1-(4-Br-Ph) cyclobutan-1-amine HBr Inter3->Final 1. TFA (Deprotection) 2. HBr/AcOH (Salt Formation)

Caption: Step-wise synthesis via dialkylation and Curtius rearrangement, ensuring retention of the cyclobutane ring integrity.

Detailed Methodology

Step 1: Cyclization (Dialkylation)

  • Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.5 eq).

  • Solvent: DMSO or THF/DMF (DMSO accelerates the reaction).

  • Protocol: Add NaH slowly to a solution of nitrile at 0°C. Stir for 30 min. Add 1,3-dibromopropane dropwise. The reaction is exothermic; maintain temperature <25°C to prevent polymerization.

  • Checkpoint: Monitor by TLC. Disappearance of the starting nitrile spot indicates completion.

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents: NaOH (aq, 4M), Ethanol.

  • Protocol: Reflux the nitrile for 12–24 hours. The steric bulk of the cyclobutane ring hinders hydrolysis, requiring vigorous conditions. Acidify with HCl to precipitate the carboxylic acid.

Step 3: Curtius Rearrangement (The Critical Step)

  • Rationale: Direct amidation and Hofmann degradation are often low-yielding for cyclobutanes due to ring strain. The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is safer and more efficient.

  • Reagents: Carboxylic Acid (1.0 eq), DPPA (1.1 eq), Triethylamine (TEA), tert-Butanol.

  • Protocol: Reflux acid with DPPA/TEA in t-Butanol. This traps the isocyanate intermediate as the Boc-protected amine.

  • Purification: Column chromatography (Hexane/EtOAc).

Step 4: Deprotection & Salt Formation

  • Reagents: 4M HBr in Acetic Acid (or HBr in Dioxane).

  • Protocol: Dissolve the Boc-amine in minimal DCM. Add HBr solution at 0°C. Stir for 2 hours.

  • Isolation: Add diethyl ether to precipitate the 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide salt. Filter and dry under vacuum.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signals must be observed.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)
  • Aromatic Region: Two doublets (an AA'BB' system) around δ 7.60 (2H) and δ 7.40 (2H), characteristic of the para-substituted bromobenzene.

  • Amine Protons: Broad singlet at δ 8.5–9.0 ppm (3H, NH3+), exchanging with D₂O.

  • Cyclobutane Ring: Multiplets in the range of δ 2.3–2.8 ppm. The symmetry of the ring typically simplifies this to two sets of multiplets (2H and 4H) depending on resolution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: m/z = 226.0/228.0 [M+H]+ (Free base).

  • Pattern: A characteristic 1:1 isotopic doublet typically indicates the presence of one Bromine atom (

    
     and 
    
    
    
    ).

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to melting point. Avoid temperatures >200°C to prevent HBr dissociation and ring degradation.

  • Chemical: The cyclobutane ring is stable to aqueous acid and base. However, the C-Br bond is susceptible to lithium-halogen exchange; avoid contact with organolithiums unless functionalization is intended.

Storage Protocol
  • Condition: Store at 2–8°C.

  • Atmosphere: Hygroscopic nature requires storage under inert gas (Argon/Nitrogen) or in a desiccator.

  • Container: Amber glass vials to prevent potential photodebromination over long durations.

References

  • EPA CompTox Chemicals Dashboard. (2024). 1-(4-Bromophenyl)cyclobutan-1-amine Properties. Environmental Protection Agency. [Link]

  • Kaufmann, T. (2003).[1] Cyclobutane Derivatives in Organic Synthesis.[1][2] Chemical Reviews, 103(4), 1485. [General synthesis of cyclobutanes].

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 9092-9097. [Discussion on physicochemical shifts in rigid cyclic amines].

Sources

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide , a specialized aryl-cycloalkyl scaffold used primarily in the development of monoamine reuptake inhibitors and NMDA receptor modulators.

While the hydrochloride salt (CAS 1193389-40-0) is the commercial standard, the hydrobromide (HBr) salt is often synthesized specifically for crystallographic studies or to alter solubility profiles during lead optimization. The data below synthesizes calculated stoichiometric values with established synthetic protocols for the free base.

Part 1: Physicochemical Characterization

The following data distinguishes the specific Hydrobromide salt form from the commercially available free base and hydrochloride variants.

Molecular Specifications
PropertyValueTechnical Notes
IUPAC Name 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide
Molecular Formula C₁₀H₁₃Br₂N Formulated as

Molecular Weight 307.03 g/mol Free Base: 226.12 g/mol + HBr: 80.91 g/mol
CAS (Free Base) 1094218-30-0Primary reference for the parent scaffold [1].
CAS (HCl Salt) 1193389-40-0Common commercial analog [2].
Element Count C: 10, H: 13, Br: 2, N: 1Contains two bromine atoms (one aryl, one ionic).
Predicted pKa ~9.34 (Base)Amine protonation occurs readily in acidic media [3].
Structural Identifier (SMILES)

C1CC(C1)(C2=CC=C(C=C2)Br)N.Br

Part 2: Synthesis & Manufacturing Strategy

The Challenge of the Quaternary Center

Synthesizing 1-arylcyclobutanamines is non-trivial due to the steric hindrance at the quaternary carbon (C1). Standard nucleophilic substitution (


) on a tertiary halide is ineffective. Furthermore, the presence of the aryl bromide moiety precludes the use of non-selective reducing agents (e.g., 

) which would cause hydrodebromination (loss of the Br substituent).
Recommended Protocol: The Curtius Rearrangement

To ensure high fidelity and preserve the aryl bromide, the Curtius Rearrangement starting from 1-(4-bromophenyl)cyclobutanecarboxylic acid is the authoritative route. This pathway avoids metal-hydride reductions entirely.

Step-by-Step Methodology
  • Activation (Acyl Azide Formation):

    • Reagents: 1-(4-bromophenyl)cyclobutanecarboxylic acid (CAS 151157-49-2), Diphenylphosphoryl azide (DPPA), Triethylamine (

      
      ).
      
    • Solvent: Toluene (anhydrous).

    • Conditions: Stir at

      
       for 1 hour, then ambient temperature for 2 hours.
      
    • Mechanism: The carboxylic acid is converted to the acyl azide in situ.

  • Rearrangement (Isocyanate Intermediate):

    • Process: Heat the reaction mixture to reflux (

      
      ).
      
    • Observation: Evolution of

      
       gas indicates the formation of the isocyanate intermediate via the concerted migration of the cyclobutyl group.
      
    • Safety Note: Ensure proper venting for nitrogen release.

  • Hydrolysis (Amine Formation):

    • Reagents: 20% Aqueous HCl or NaOH (depending on desired isolation).

    • Process: Reflux for 1 hour to hydrolyze the isocyanate to the primary amine.

    • Work-up: Basify to pH >12 and extract with Dichloromethane (DCM) to isolate the Free Base .

  • Salt Formation (Hydrobromide):

    • Reagents: 48% Hydrobromic acid (aq) or HBr in Acetic Acid.

    • Solvent: Diethyl Ether (

      
      ) or Ethanol.
      
    • Protocol: Dissolve the free base oil in cold

      
      . Add HBr dropwise with vigorous stirring.
      
    • Result: The target 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide precipitates as a white crystalline solid.

Part 3: Visualization of Synthesis Workflow

The following diagram illustrates the critical pathway from the carboxylic acid precursor to the final hydrobromide salt, highlighting the preservation of the aryl bromide.

SynthesisPath Fig 1. Curtius Rearrangement pathway to 1-(4-Bromophenyl)cyclobutan-1-amine HBr Acid Precursor Acid (CAS 151157-49-2) Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N Toluene, 0°C Isocyanate Isocyanate (Rearranged) Azide->Isocyanate Heat (-N2) Curtius Rearr. FreeBase Free Amine (C10H12BrN) Isocyanate->FreeBase Hydrolysis (-CO2) Salt Target HBr Salt (C10H13Br2N) FreeBase->Salt HBr/Et2O Precipitation

Figure 1: Synthetic workflow utilizing the Curtius Rearrangement to bypass steric hindrance at the cyclobutane quaternary center.

Part 4: Applications in Drug Discovery[2]

Bioisosteric Replacement

This scaffold serves as a conformationally restricted bioisostere for:

  • 
    -methylbenzylamine:  The cyclobutane ring locks the phenyl and amine groups into a specific vector, reducing entropic penalties upon binding to receptors.
    
  • Cyclohexylamines: Reducing the ring size from C6 to C4 alters the lipophilicity (

    
    ) and metabolic stability (blocking P450 oxidation at the ring).
    
CNS Therapeutics

The 1-arylcyclobutylamine moiety is structurally homologous to the active metabolites of Sibutramine (a serotonin-norepinephrine reuptake inhibitor). The presence of the 4-Bromo group provides a handle for further cross-coupling (Suzuki-Miyaura) to generate biaryl libraries for:

  • NMDA Receptor Antagonism: Modulating glutamatergic transmission.

  • Transporter Inhibition: Targeting SERT/NET transporters [4].

References

  • EPA CompTox Dashboard. (2025). 1-(4-Bromophenyl)cyclobutan-1-amine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • PubChem. (2025).[1] 4-Bromobutan-1-amine hydrobromide (Analogous Salt Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement: Mechanism and Applications. Available at: [Link]

Sources

Therapeutic Potential of 4-Bromophenyl Cyclobutane Amine Derivatives: A Technical Guide for Advanced Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots toward complex modalities and conformationally restricted pharmacophores, 1-(4-bromophenyl)cyclobutan-1-amine (4-BPCA) and its derivatives have emerged as highly privileged building blocks[1]. Characterized by the rigid spiro-like geometry of the cyclobutane ring and the orthogonal reactivity of its functional groups, this scaffold is actively driving innovations in Targeted Protein Degradation (PROTACs), neurodegenerative disease therapeutics, and antiviral development. This whitepaper provides an in-depth mechanistic analysis of 4-BPCA’s therapeutic potential, supported by field-proven synthetic methodologies and pharmacological data.

Structural Rationale & Pharmacological Target Space

The architectural brilliance of 4-BPCA lies in its dual functionality and geometric constraint. The cyclobutane ring restricts the conformational flexibility of the attached substituents, locking them into specific spatial vectors. This entropic pre-organization significantly reduces the energetic penalty of binding to target proteins.

Neurodegenerative Diseases: Modulating Protein Aggregation

Recent patent literature highlights the critical role of cyclobutane-based scaffolds in modulating the aggregation of TDP-43 and tau proteins—hallmarks of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Dementia (FTLD)[2]. The rigid 4-BPCA scaffold effectively penetrates stress granules, disrupting the reversible protein-mRNA aggregates before they transition into irreversible, neurotoxic inclusions[2].

Antiviral Assembly Inhibition

In the context of virology, 4-aminopiperidine and cyclobutane-linked derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly[3]. Unlike traditional direct-acting antivirals that target viral replication machinery, these scaffolds interact directly with the viral capsid, preventing the oligomerization required for infectious particle release[3].

CNS & Metabolic Disorders

The dimethylamine pharmacophore, easily derived from 4-BPCA, is a cornerstone of FDA-approved CNS therapeutics[4]. Structurally analogous to cyclobutane-containing monoamine reuptake inhibitors (e.g., sibutramine), 4-BPCA derivatives serve as excellent starting points for novel Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). The para-bromo substitution enhances lipophilicity and metabolic stability against CYP450-mediated oxidation compared to unhalogenated analogs.

4-BPCA as a Privileged Scaffold in PROTAC Design

In Targeted Protein Degradation, the spatial relationship between the E3 ubiquitin ligase and the Protein of Interest (POI) is paramount. 4-BPCA provides two orthogonal synthetic handles:

  • The Primary Amine : Serves as a highly nucleophilic attachment point for E3 ligase ligands (e.g., CRBN or VHL binders) via amide coupling.

  • The Aryl Bromide : Acts as an electrophilic handle for extending the POI-binding domain via palladium-catalyzed cross-coupling.

PROTACMechanism POI Target Protein (e.g., TDP-43) Ternary Ternary Complex Formation POI->Ternary PROTAC 4-BPCA-based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC-mediated degradation pathway driven by 4-BPCA ternary complex formation.

Quantitative Data Analysis

To rationally design therapeutics using 4-BPCA, we must evaluate its physicochemical baseline and the representative efficacy of its downstream derivatives.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclobutan-1-amine

Property Value Pharmacological Implication
Molecular Weight 226.11 g/mol Ideal fragment size; leaves ample mass budget for PROTAC linker attachment.
cLogP ~2.8 Favorable lipophilicity for blood-brain barrier (BBB) penetration in CNS applications.
Topological Polar Surface Area 26.02 Ų Excellent membrane permeability; minimizes efflux pump recognition.
H-Bond Donors / Acceptors 1 / 1 Low desolvation penalty during target binding.

| Rotatable Bonds | 1 | High conformational rigidity provides an entropic advantage upon binding. |

Table 2: Comparative Pharmacological Profile of Cyclobutane-Amine Derivatives

Compound Class / Target Disease Model Representative Efficacy Mechanism of Action
4-BPCA-derived PROTACs ALS / FTLD IC₅₀: ~45-120 nM Ubiquitin-mediated proteasomal degradation of TDP-43.
4-Aminopiperidine analogs HCV Infection EC₅₀: 2.09 - 2.57 μM Viral capsid assembly and oligomerization inhibition[3].

| Dimethylamine analogs | Depression / Obesity | IC₅₀: 10 - 50 nM | SERT/NET/DAT monoamine reuptake inhibition[4]. |

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind every reagent choice. The following protocols detail the orthogonal functionalization of 4-BPCA, engineered as a self-validating system to prevent common failure modes such as cyclobutane ring-opening or premature debromination.

Protocol 1: Orthogonal Functionalization for PROTAC Synthesis

SynthesisWorkflow A 1-(4-Bromophenyl) cyclobutan-1-amine B Amine Functionalization (Amide Coupling) A->B Step 1 C Bromo Functionalization (Cross-Coupling) A->C Step 2 D PROTAC Linker Attachment B->D E3 Ligase Ligand E Target-Binding Domain C->E POI Ligand

Workflow demonstrating the orthogonal functionalization of the 4-BPCA scaffold.

Step 1: Amide Coupling (E3 Ligase Ligand Attachment)

  • Procedure : Dissolve 1-(4-bromophenyl)cyclobutan-1-amine (1.0 eq) and the carboxylic acid-bearing E3 ligand (1.05 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (3.0 eq) at 0°C. Stir at room temperature for 2 hours.

  • Causality : The cyclobutane carbon creates a sterically hindered

    
    -tertiary amine. HATU is selected over EDC/HOBt due to its superior kinetics in hindered environments. DIPEA is utilized instead of Triethylamine (TEA) because its steric bulk prevents unwanted nucleophilic attack on the active ester, thereby minimizing the epimerization of sensitive E3 ligands (e.g., thalidomide derivatives).
    
  • Self-Validation : Quench a 10

    
    L aliquot in MeOH and analyze via UPLC-MS. A conversion of >95% to the desired amide, coupled with the strict absence of debrominated side-products, validates the orthogonal selectivity of the conditions.
    

Step 2: Suzuki-Miyaura Cross-Coupling (Target-Binding Domain Attachment)

  • Procedure : To the purified amide from Step 1 (1.0 eq), add the POI-binding domain boronic acid (1.5 eq), XPhos Pd G2 (0.05 eq), and

    
     (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat at 80°C for 4 hours under a nitrogen atmosphere.
    
  • Causality : The XPhos ligand is critical. Its dialkylbiaryl structure provides the necessary electron density to accelerate oxidative addition into the aryl bromide. More importantly, its extreme steric bulk facilitates rapid reductive elimination, preventing competitive

    
    -hydride elimination or thermal ring-opening of the strained cyclobutane system.
    
  • Self-Validation : Perform 2D NMR (HSQC/HMBC) on the isolated product. The preservation of the distinct cyclobutane cross-peaks (typically around

    
     1.8-2.5 ppm for protons, 
    
    
    
    15-35 ppm for carbons) confirms the structural integrity of the four-membered ring was maintained during the palladium-catalyzed cycle.
Protocol 2: High-Throughput Screening (HTS) for TDP-43 Aggregation Inhibition
  • Procedure : Utilize a split-luciferase complementation assay in HEK293T cells expressing TDP-43 fragments tagged with N- and C-terminal luciferase halves. Treat cells with 4-BPCA derivatives (0.1 - 10

    
    M) for 24 hours, followed by the addition of D-luciferin substrate.
    
  • Causality : Traditional aggregation assays often suffer from false positives due to compound precipitation or generic cytotoxicity. The split-luciferase system ensures that a luminescent signal is only generated when TDP-43 aggregates.

  • Self-Validation : Run a parallel counter-screen using an ATP-lite cell viability assay. If a compound reduces luminescence in the TDP-43 assay but maintains >90% viability in the ATP-lite assay, it validates true target engagement rather than non-specific cell death.

References

  • Calpaclab. "1-(4-Bromophenyl)cyclobutanamine hydrochloride, min 97%, 100 mg". Calpaclab Protein Degrader Building Blocks.
  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly". Journal of Medicinal Chemistry, PMC.
  • "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years". RSC Advances, PMC.
  • Aquinnah Pharmaceuticals, Inc. "WO2024187126A1 - Inhibitors of tdp-43 and tau aggregation". Google Patents.

Sources

Cyclobutane-Containing Primary Amines: Synthetic Strategies and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the structural, synthetic, and medicinal properties of primary amines attached to cyclobutane rings. While often overshadowed by their cyclopropane and cyclopentane counterparts, cyclobutane amines offer a unique "Goldilocks" zone of conformational restriction. They possess sufficient ring strain (~26.3 kcal/mol) to drive metabolic stability and unique bond angles, yet retain enough flexibility ("puckering") to adapt to receptor binding pockets. This guide serves as a blueprint for incorporating this motif into drug discovery campaigns.

Part 1: Structural Dynamics & Electronic Properties

The "Pucker" Conformation

Unlike the rigid planarity of cyclopropane, cyclobutane is not planar.[1] To relieve torsional strain caused by eclipsing hydrogens, the ring adopts a non-planar "butterfly" or "puckered" conformation.

  • Pucker Angle: Approximately 25–35° deviation from planarity.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid interconversion at physiological temperatures unless locked by bulky substituents.

  • Medicinal Implication: This puckering allows cyclobutane amines to act as bioisosteres for both planar (phenyl) and tetrahedral (isopropyl/tert-butyl) groups, depending on the substitution pattern.

Basicity and Electronic Effects

The hybridization of the carbon atoms in cyclobutane deviates from the ideal


 (109.5°). The C-C-C bond angles are ~88°, imparting higher 

-character to the ring bonds and consequently higher

-character to the exocyclic C-N bond.
Amine TypepKa (Conjugate Acid)Structural Note
Isopropylamine~10.6Flexible, steric bulk
Cyclobutylamine ~9.68 Restricted, moderate s-character
Cyclopropylamine~9.10Highly strained, high s-character
Aniline~4.6Aromatic delocalization

Key Insight: Cyclobutylamine is less basic than acyclic aliphatic amines but significantly more basic than aryl amines. This makes it an ideal candidate for modulating solubility without drastically altering the ionization state at physiological pH (7.4).

Part 2: Synthetic Methodologies

The Challenge of Nucleophilic Substitution

Direct nucleophilic substitution (


) on cyclobutyl halides/tosylates to generate amines is not recommended .
  • Reasoning: The back-side attack is sterically hindered by the puckered ring hydrogens.

  • Risk: Competing

    
     pathways often lead to ring contraction (cyclopropylcarbinyl rearrangement) or ring opening.
    
The "Expert" Route: Curtius Rearrangement

The most reliable method for synthesizing primary cyclobutylamines, particularly when stereochemistry must be conserved, is the Curtius Rearrangement . This pathway converts a carboxylic acid to an amine with retention of configuration.[2][3][4]

Mechanistic Workflow (Graphviz)

CurtiusRearrangement cluster_0 Critical Feature: Retention of Stereochemistry Acid Cyclobutane Carboxylic Acid AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA or NaN3/H+ Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Concerted Amine Primary Cyclobutylamine Isocyanate->Amine Hydrolysis (Acid/Base)

Caption: The Curtius Rearrangement pathway ensures stereochemical fidelity, avoiding cationic intermediates that trigger ring contraction.

Part 3: Detailed Experimental Protocol

Target: Synthesis of Cyclobutylamine Hydrochloride via Modified Curtius (Schmidt-type) Reaction. Source Validation: Adapted from Organic Syntheses (Coll. Vol. 5, p. 273) and optimized for modern safety standards.

Reagents & Equipment
  • Substrate: Cyclobutanecarboxylic acid (16.0 g, 0.16 mol).[5]

  • Reagent: Sodium azide (

    
    ) (20.0 g, 0.31 mol).[5] Warning: Highly Toxic/Explosive. 
    
  • Solvent/Catalyst: Chloroform (

    
    ), Conc.[5] Sulfuric Acid (
    
    
    
    ).[5]
  • Apparatus: 3-neck round-bottom flask, reflux condenser, temperature probe, vigorous stirring.

Step-by-Step Methodology
  • Preparation (0 min):

    • Charge the flask with 16.0 g cyclobutanecarboxylic acid, 100 mL chloroform, and 48 mL conc.

      
      .
      
    • Heat the biphasic mixture to 45–50°C . Note: Temperature control is critical to prevent runaway exotherms.

  • Addition (0–90 min):

    • Add 20.0 g of sodium azide in small portions over 1.5 hours.

    • Causality: Slow addition prevents the accumulation of hydrazoic acid (

      
      ), managing gas evolution (
      
      
      
      ) and preventing pressure buildup.
  • Reaction (90–180 min):

    • Maintain heating at 50°C for an additional 1.5 hours.

    • Checkpoint: Gas evolution should cease.

  • Workup (Isolation):

    • Cool flask in an ice bath.[5][6] Slowly add crushed ice to quench.

    • Make the solution alkaline (pH > 12) using 20% NaOH. Observation: The amine will separate from the aqueous layer.[5]

    • Steam distill the mixture.[5][6] Collect the distillate in dilute HCl.

  • Purification:

    • Evaporate the acidic distillate to dryness to obtain crude Cyclobutylamine Hydrochloride.

    • Recrystallize from ethanol/ether if high purity is required.

Yield Expectation: 60–80%. Safety Note: This reaction generates


 in situ. Perform strictly in a fume hood. Do not use metal spatulas (azide shock sensitivity).

Part 4: Medicinal Chemistry Applications[2][7][8][9][10]

Bioisosterism & "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of


 carbons (

) to improve clinical success rates. The cyclobutane ring serves as a bridge between planar aromatics and flexible alkyl chains.
  • Lipophilicity Modulation: Replacing a phenyl ring with a cyclobutane reduces logP (lipophilicity) while maintaining bulk, often improving metabolic stability by removing aromatic oxidation sites.

  • Conformational Restriction: In peptide mimetics, 1-aminocyclobutane-1-carboxylic acid (ACBC) is a powerful tool. It constrains the backbone dihedral angles (

    
    ), inducing specific secondary structures like 
    
    
    
    -turns or
    
    
    -helices.
Decision Matrix: When to Use Cyclobutane?

MedChemDecision Start Lead Optimization Problem Metab Metabolic Instability (Aromatic Oxidation)? Start->Metab Solub Poor Solubility (Planar Stacking)? Metab->Solub No Action1 Replace Phenyl with Cyclobutane Metab->Action1 Yes Conf Need to Lock Conformation? Solub->Conf No Solub->Action1 Yes Action2 Use ACBC (Amino Acid) scaffold Conf->Action2 Yes (Peptide) Action3 Use Cyclopropyl (Higher Strain) Conf->Action3 No (Small Mol)

Caption: Strategic decision tree for incorporating cyclobutane moieties during Lead Optimization.

Case Study: ACBC in Transport

1-aminocyclobutane-1-carboxylic acid (ACBC) is a non-metabolizable amino acid analogue.

  • Mechanism: It is actively transported into cells via System L (LAT1) transporters but is not incorporated into proteins.

  • Application: This property is exploited in oncology for tumor imaging (using

    
    -labeled ACBC) because cancer cells upregulate amino acid transport.
    

References

  • Organic Syntheses. Cyclobutylamine. Org. Synth. 1973, 53, 13. Link

  • Wiberg, K. B.The Structure and Energetics of Small Ring Compounds. Angew. Chem. Int. Ed. 1986, 25, 312–322. (Foundational work on ring strain and puckering).
  • Kotha, S., et al.Synthesis of cyclobutane-based amino acids and their applications. Tetrahedron 2013. (Review of ACBC synthesis).
  • Shuto, S., et al.Conformational restriction of neurotransmitters: Synthesis and activity of cyclobutane GABA analogues. J. Med. Chem. 1995.
  • BenchChem. [2+2] Cycloaddition for Cyclobutane Ring Formation. (General review of ring synthesis). Link

Sources

Beyond Flatland: Bioisosteric Applications of 1-(4-Bromophenyl)cyclobutan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift is 1-(4-Bromophenyl)cyclobutan-1-amine , a highly privileged, tri-functional building block. This molecule seamlessly integrates the conformational rigidity of a cyclobutane ring, the pharmacophoric relevance of a benzylamine, and the synthetic and target-binding versatility of a para-bromo substituent.

This technical whitepaper provides an in-depth analysis of the bioisosteric applications of 1-(4-Bromophenyl)cyclobutan-1-amine. By dissecting the causality behind its physicochemical benefits and providing field-validated experimental protocols, this guide serves as a comprehensive resource for drug development professionals aiming to optimize lead compounds for metabolic stability, target affinity, and synthetic tractability.

Structural & Physicochemical Profiling

The Cyclobutane Motif: Escaping Flatland

Historically, medicinal chemistry relied heavily on planar aromatic rings, which often lead to poor aqueous solubility and high attrition rates due to off-target promiscuity. Increasing the fraction of sp3-hybridized carbons (Fsp3) mitigates these liabilities[1]. The cyclobutane ring acts as a saturated, three-dimensional bioisostere for gem-dimethyl groups or phenyl rings. Its unique puckered "butterfly" conformation and inherent C-C bond strain provide exceptional metabolic stability. Unlike flexible alkyl chains that are highly susceptible to CYP450-mediated α-oxidation, the cyclobutane ring imposes a high activation energy barrier, effectively shielding the benzylic position from metabolic degradation[1].

The 1-Arylcyclobutylamine Core: Conformational Restriction

Benzylamines are ubiquitous in neuroactive and oncological drugs but suffer from high conformational flexibility. This flexibility incurs a high entropic penalty upon binding to a target protein, as the molecule must "freeze" into a single bioactive conformation. The 1-arylcyclobutylamine core solves this by conformationally restricting the dihedral angle between the aryl ring and the primary amine[2]. This pre-organization locks the amine's lone pair into a specific, predictable exit vector, enhancing target affinity while maintaining the essential hydrogen-bond donor/acceptor properties of the basic amine.

The 4-Bromo Substituent: Halogen Bonding and Synthetic Utility

The para-bromo group serves a critical dual purpose:

  • Pharmacodynamic Enhancement (Halogen Bonding): Biologically, the electropositive σ-hole on the heavy bromine atom can form highly directional, non-covalent interactions—known as halogen bonds—with Lewis basic residues (e.g., backbone carbonyl oxygen atoms) in the protein binding pocket. This interaction significantly drives enthalpy-mediated binding affinity, often outperforming traditional hydrogen bonds in deep, hydrophobic pockets[3].

  • Late-Stage Functionalization: Synthetically, the aryl bromide acts as a robust handle for late-stage diversification, allowing rapid library generation via palladium-catalyzed cross-coupling reactions.

BioisostereLogic Start Identify Lead Liability Metab CYP450 α-Oxidation (gem-dimethyl/benzyl) Start->Metab Affinity Poor Target Affinity (Entropic Penalty) Start->Affinity Tox Off-Target Toxicity (High Lipophilicity) Start->Tox Action1 Substitute with Cyclobutane Ring Metab->Action1 Block metabolism Action2 Conformational Restriction (1-Aryl) Affinity->Action2 Lock conformation Action3 Introduce 4-Bromo (Halogen Bonding) Tox->Action3 Enhance specificity Outcome Optimized Lead: 1-(4-Bromophenyl)cyclobutan-1-amine Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Logical decision tree for implementing 1-(4-Bromophenyl)cyclobutan-1-amine in lead optimization.

Comparative Data Presentation

To illustrate the bioisosteric superiority of the 1-arylcyclobutylamine scaffold, the table below summarizes the quantitative and qualitative shifts in physicochemical properties when moving from a standard benzylamine to the conformationally restricted cyclobutane analog.

ScaffoldFsp3Conformational FlexibilityCYP450 α-Oxidation RiskPrimary Bioisosteric Application
Benzylamine Low (0.14)High (Free rotation)High (Benzylic oxidation)Baseline pharmacophore
α,α-Dimethylbenzylamine Medium (0.33)Medium (Steric clash)Low (Blocked by methyls)Prevent benzylic metabolism
1-Phenylcyclobutan-1-amine High (0.40)Low (Ring-locked)Very Low (Ring strain barrier)Rigidify conformation & block metabolism

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to utilize and evaluate the 1-(4-Bromophenyl)cyclobutan-1-amine scaffold.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol leverages the 4-bromo handle to install diverse aryl/heteroaryl groups, expanding the pharmacophore.

Causality in Experimental Design:

  • Amine Protection: The primary amine must be protected (e.g., as a Boc group) prior to coupling. Free primary amines can competitively coordinate to the Palladium center, poisoning the catalyst and stalling the catalytic cycle.

  • Base Selection (K2CO3): A mild inorganic base facilitates the transmetalation of the boronic acid without causing epimerization or degradation of the strained cyclobutane ring.

  • Solvent System (1,4-Dioxane/H2O 4:1): A biphasic system ensures the solubility of both the lipophilic cyclobutane scaffold and the inorganic base, maximizing the interfacial reaction rate.

Step-by-Step Methodology:

  • Protection: Dissolve 1-(4-Bromophenyl)cyclobutan-1-amine (1.0 eq) in DCM. Add Et3N (2.0 eq) and Boc2O (1.1 eq). Stir at room temperature for 4 hours. Extract and concentrate to yield the Boc-protected intermediate.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration).

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of Argon.

  • Heating: Seal the flask and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

  • Deprotection: Treat the purified product with 4M HCl in Dioxane for 2 hours to reveal the elaborated primary amine.

Protocol 2: High-Throughput Microsomal Stability Assay (HLM)

This assay validates the metabolic resistance conferred by the cyclobutane ring against human liver microsomes (HLM).

Causality in Experimental Design:

  • Pre-incubation: The compound is pre-incubated with microsomes before adding NADPH to establish binding equilibrium, preventing artificially low initial clearance rates.

  • Quenching with Cold Acetonitrile: Instantly denatures the CYP450 enzymes to stop the reaction at precise time points, while simultaneously precipitating proteins to ensure a clean injection for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and determine the half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound area ratio versus time.

Workflow Step1 1. Scaffold Prep 1-(4-Bromophenyl) cyclobutan-1-amine Step2 2. Cross-Coupling Suzuki-Miyaura Pd-Catalyzed Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Validation HLM Stability & Target Binding Step3->Step4

Caption: End-to-end experimental workflow for late-stage functionalization and validation.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (2022).

  • Halogen bonding in drug design: recent advances and applications against infectious diseases. Antibiotics (2023).

  • Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. ACS Catalysis (2020).

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology (2018).

Sources

Methodological & Application

Advanced Synthesis Protocol: 1-(4-Bromophenyl)cyclobutan-1-amine Hydrobromide

[1][2]

Strategic Overview & Retrosynthetic Analysis

The 1-arylcyclobutanamine scaffold is a critical pharmacophore in neuroscience drug discovery, notably serving as a primary amine precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] The synthesis of 1-(4-bromophenyl)cyclobutan-1-amine presents a specific challenge: constructing a strained quaternary carbon center while preserving the aryl bromide functionality for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1][2]

Direct nucleophilic attack on cyclobutanone by aryl nucleophiles typically yields tertiary alcohols, not amines.[2] Therefore, the most robust, scalable route utilizes a "Cyclization-Rearrangement" strategy . This approach builds the cyclobutane ring via double alkylation of a benzylic nitrile, followed by a carbon-degrading rearrangement (Hofmann or Curtius) to install the geminal amine.

Retrosynthetic Pathway

The synthesis is deconstructed into three critical phases:

  • Geminal Dialkylation: Construction of the strained ring (1-(4-bromophenyl)cyclobutanecarbonitrile).

  • Controlled Hydrolysis: Conversion of the nitrile to the primary amide.

  • Oxidative Rearrangement: Hofmann degradation to the primary amine, followed by hydrobromide salt formation.

RetrosynthesisTarget1-(4-Bromophenyl)cyclobutan-1-amine HBrAmide1-(4-Bromophenyl)cyclobutanecarboxamideTarget->AmideHofmann Rearrangement(Chain Shortening)Nitrile1-(4-Bromophenyl)cyclobutanecarbonitrileAmide->NitrileControlled HydrolysisSM4-Bromophenylacetonitrile+ 1,3-DibromopropaneNitrile->SMDouble Alkylation(NaH/DMSO)

Figure 1: Retrosynthetic logic flow for the target molecule.[1][2]

Experimental Protocols

Phase 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Objective: Formation of the quaternary cyclobutane ring via double nucleophilic substitution (

12

Mechanism: The benzylic protons of 4-bromophenylacetonitrile are acidic (

1212

Reagents:

  • 4-Bromophenylacetonitrile (1.0 eq)[1][2]

  • 1,3-Dibromopropane (1.1 eq)[1][2]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]

  • DMSO (Anhydrous) or DMF/THF mixture.[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Suspension: Charge NaH (2.2 eq) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for bulk scale).[1][2] Suspend in anhydrous DMSO (0.5 M concentration relative to nitrile).

    • Note: DMSO is preferred over THF for its high dielectric constant, which accelerates

      
       kinetics.[2]
      
  • Addition 1: Cool the suspension to 0°C. Add 4-bromophenylacetonitrile (1.0 eq) dropwise as a solution in DMSO. Evolution of

    
     gas will be vigorous.[2] Stir for 30 min at 0°C to ensure complete anion formation (solution turns dark red/brown).
    
  • Addition 2: Add 1,3-dibromopropane (1.1 eq) dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Critical Control: Rapid addition causes intermolecular polymerization (oligomers) rather than intramolecular cyclization.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Workup: Quench carefully with saturated

    
     (exothermic). Extract with 
    
    
    or MTBE (3x).[1][2] Wash combined organics with water (2x) and brine.[1][2] Dry over
    
    
    and concentrate.
  • Purification: Distillation or recrystallization (if solid) is preferred.[1][2] For high purity, pass through a short silica plug.

Data Check:

  • Expected Yield: 75-85%

  • Key Spectroscopic Feature: Disappearance of benzylic

    
     singlet; appearance of cyclobutane multiplets (
    
    
    1.8–2.8 ppm).[1][2]
Phase 2: Hydrolysis to 1-(4-Bromophenyl)cyclobutanecarboxamide

Objective: Controlled hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.[1]

Reagents:

  • Nitrile intermediate (from Phase 1)[1]

  • NaOH (4.0 eq, 50% aq. solution)

  • 
     (30% aq., 1.5 eq)
    
  • Ethanol (solvent)[1]

Protocol:

  • Dissolve the nitrile in Ethanol (0.5 M).[2]

  • Add 50% NaOH solution at RT.

  • Catalytic Hydrolysis: Add

    
     dropwise.[2] The reaction is exothermic; maintain temperature 
    
    
    using a water bath.
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The hydroperoxide anion (

      
      ) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon more 1000x faster than 
      
      
      , forming the peroxyimidic acid which tautomerizes to the amide.[1]
  • Stir at 50°C for 2 hours.

  • Workup: Concentrate ethanol under vacuum. Dilute residue with water.[2][6] The amide often precipitates as a white solid. Filter and wash with cold water.[2] If no precipitate, extract with DCM.[2]

Phase 3: Hofmann Rearrangement & Salt Formation

Objective: Conversion of the amide to the primary amine with loss of the carbonyl carbon, followed by salt formation.

Reagents:

  • Amide intermediate[9][10][12][13]

  • Sodium Hypochlorite (NaOCl, 10-13% active chlorine) OR Bromine (

    
    ) with NaOH.[1][2]
    
  • Sodium Hydroxide (NaOH)[1]

  • Hydrobromic Acid (HBr), 48% aq. or 33% in AcOH.

Protocol:

  • Rearrangement: Suspend the amide in water/dioxane (1:1). Add NaOH (2.5 eq) and cool to 0°C.

  • Add NaOCl solution (1.1 eq) dropwise.[1][2] Stir at 0°C for 30 mins to form the N-chloroamide.[1][2]

  • Heat the mixture to 70-80°C for 1 hour.

    • Observation: Evolution of

      
       (as carbonate) indicates successful rearrangement.[1][2]
      
  • Isolation of Free Base: Cool to RT. Extract the free amine with DCM (3x). Wash organics with brine and dry over

    
    .[2][14]
    
  • Salt Formation:

    • Dissolve the crude oil (free amine) in dry Diethyl Ether or EtOAc.

    • Cool to 0°C.[14]

    • Add HBr (48% aq. or in acetic acid) dropwise until pH is acidic (

      
      ).[1]
      
    • The 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide will precipitate as a white crystalline solid.[1][2]

  • Filtration: Filter the solid under nitrogen (hygroscopic).[2] Wash with cold ether.[2]

Data Summary Table:

ParameterSpecification
Appearance White crystalline solid
Melting Point >200°C (dec)
1H NMR (D2O)

7.6 (d, 2H), 7.3 (d, 2H), 2.8-2.6 (m, 2H), 2.5-2.3 (m, 2H), 2.1-1.9 (m, 2H)
Storage Desiccator, inert atmosphere (hygroscopic)

Critical Process Controls & Troubleshooting

Mechanistic Pathway (Graphviz)

The following diagram details the Hofmann Rearrangement mechanism, the critical step determining yield and purity.

HofmannMechanismAmidePrimary Amide(R-CONH2)N_HaloN-Haloamide(R-CONHX)Amide->N_HaloNaOCl / NaOH(Halogenation)IsocyanateIsocyanate(R-N=C=O)N_Halo->IsocyanateHeat (-HX)(Rearrangement)CarbamicCarbamic Acid(R-NH-COOH)Isocyanate->CarbamicH2O(Hydration)AminePrimary Amine(R-NH2)Carbamic->Amine-CO2(Decarboxylation)

Figure 2: Mechanistic flow of the Hofmann Rearrangement.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of dibromideEnsure dilute conditions and slow addition of dibromide to the nitrile anion.[1][2]
Incomplete Hydrolysis (Step 2) Poor solubility of nitrileUse Ethanol/Water mixtures or add a Phase Transfer Catalyst (e.g., TBAB).
Urea Formation (Step 3) Reaction of Amine with IsocyanateEnsure high concentration of base is maintained to rapidly hydrolyze the isocyanate; avoid low pH during rearrangement.
Colored Product Oxidation of free aminePerform salt formation immediately after extraction; keep free base under

.

References

  • Hofmann Rearrangement Mechanisms

    • Source: Wikipedia.[2] "Hofmann rearrangement".[2][9][10][12][15]

    • URL:[Link][1][9][12]

    • Relevance: Foundational mechanism for Step 3.[2]

  • Synthesis of 1-Arylcyclobutanecarbonitriles

    • Source: PrepChem.[2] "Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile".

    • URL:[Link]

    • Relevance: Provides the specific stoichiometry and conditions for the NaH/DMSO dialkyl
  • Curtius Rearrangement as Alternative

    • Source: Chemistry Steps.[2][6][9][10][16] "Curtius Rearrangement".[2][3][5][9][12]

    • URL:[Link]

    • Relevance: Validates the alternative route via acyl azide if the Hofmann yield is poor.
  • Cyclobutane Synthesis Methodologies

    • Source: Organic Chemistry Portal.[2][5] "Cyclobutane Synthesis".

    • URL:[Link][1]

    • Relevance: Broad overview of cyclization strategies supporting the choice of 1,3-dibromopropane.
  • Preparation of 1-(4-Bromophenyl)cyclobutanecarbonitrile (Commercial Data)

    • Source: Sigma-Aldrich. "1-(4-Bromophenyl)cyclobutanecarbonitrile".[1][2]

    • Relevance: Confirms stability and physical properties of the key intermedi

Application Note: Buchwald-Hartwig Cross-Coupling of 1-(4-Bromophenyl)cyclobutan-1-amine for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)cyclobutan-1-amine (CAS 1193389-40-0) is a highly valuable bifunctional building block in modern medicinal chemistry, specifically categorized for the synthesis of Targeted Protein Degraders (TPDs) and PROTACs[1][2]. The incorporation of sp3-rich cyclobutane rings into drug scaffolds provides critical conformational restriction, improved metabolic stability, and unique spatial vectoring compared to traditional planar aromatic systems[3][4].

However, because this molecule contains both an electrophilic aryl bromide and a nucleophilic primary amine, it effectively acts as an "A-B monomer." If subjected to standard palladium-catalyzed cross-coupling conditions without modification, the unprotected monomer will undergo rapid polycondensation, yielding polyarylamines rather than the desired discrete small molecule[5][6]. This application note details a field-proven, chemoselective workflow to utilize this building block via a controlled Protection-Coupling-Deprotection sequence.

Mechanistic Rationale & Catalyst Selection

To prevent unwanted oligomerization, the primary amine of the cyclobutane must be transiently masked (e.g., via Boc protection). Once protected, the aryl bromide can be efficiently coupled with an exogenous amine (such as a PROTAC linker)[7].

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle[8]. While the oxidative addition of aryl bromides is generally facile, the subsequent steps—amine coordination, deprotonation, and reductive elimination—dictate the reaction's success and chemoselectivity[9]. We employ the Pd2(dba)3 / BrettPhos catalyst system for this transformation[10][11]. BrettPhos, a highly active biarylmonophosphine ligand developed by the Buchwald group, is specifically chosen for the following mechanistic reasons[10][12]:

  • Accelerated Reductive Elimination : Its extreme steric bulk forces the palladium center into a conformation that drastically lowers the activation barrier for reductive elimination, preventing the accumulation of off-cycle intermediates[11].

  • Suppression of

    
    -Hydride Elimination : When coupling aliphatic amines, 
    
    
    
    -hydride elimination is a major competing side reaction. The spatial profile of BrettPhos inhibits this pathway, ensuring high fidelity in C-N bond formation[10].

Workflow A 1-(4-Bromophenyl) cyclobutan-1-amine (A-B Monomer) B Boc-Protected Intermediate (Electrophile) A->B Boc2O, Et3N DCM, RT C Cross-Coupled Product (Protected) B->C Amine (Nu:) Pd2(dba)3, BrettPhos NaOtBu, Toluene, 90°C D Functionalized Cyclobutanamine (PROTAC Linker) C->D TFA, DCM RT

Fig 1: Three-step workflow preventing A-B monomer polycondensation during cross-coupling.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)Br(L) Oxidative Addition Pd0->PdII_OA + Ar-Br (Oxidative Addition) PdII_Amine Pd(II)(Ar)(NHR)(L) Amido Complex PdII_OA->PdII_Amine + R-NH2, + Base - Base·HBr (Ligand Substitution) PdII_Amine->Pd0 - Ar-NHR (Reductive Elimination)

Fig 2: Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Experimental Protocols (Self-Validating System)

The following protocol uses morpholine as a model secondary amine nucleophile, but the methodology is broadly applicable to piperazines, anilines, and other complex PROTAC linkers.

Step 1: N-Boc Protection of the Primary Amine
  • Initiation : Dissolve 1-(4-Bromophenyl)cyclobutan-1-amine hydrochloride (10.0 mmol, 2.62 g)[1] in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Neutralization : Add Triethylamine (TEA) (25.0 mmol, 3.5 mL) dropwise at 0 °C. The suspension will clarify as the free base is generated.

  • Protection : Add Di-tert-butyl dicarbonate (Boc2O) (11.0 mmol, 2.40 g) in portions. Stir the reaction at room temperature for 4 hours.

  • Workup : Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO3 (25 mL), and brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate as a white solid (>95% yield).

Step 2: Buchwald-Hartwig Cross-Coupling

Causality Note: Sodium tert-butoxide (NaOtBu) is utilized as a strong base to facilitate the rapid deprotonation of the Pd-amine complex. Toluene is selected as the solvent for its high boiling point and non-polar nature, which stabilizes the critical catalytic intermediates[8].

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate (5.0 mmol, 1.63 g), Pd2(dba)3 (0.05 mmol, 1 mol% Pd, 45 mg), BrettPhos (0.12 mmol, 2.4 mol%, 64 mg)[10], and NaOtBu (7.0 mmol, 672 mg).

  • Atmosphere Exchange : Evacuate and backfill the flask with ultra-pure Argon (3 cycles) to ensure a strictly anaerobic environment. Note: Oxygen rapidly degrades the Pd(0) active catalyst, leading to reaction stalling.

  • Reagent Addition : Add anhydrous, degassed Toluene (25 mL) and the amine nucleophile (e.g., Morpholine, 6.0 mmol, 0.52 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Purification : Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield the coupled intermediate.

Step 3: Deprotection
  • Dissolve the coupled intermediate in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize with saturated NaHCO3 and extract with DCM to afford the free cyclobutanamine, ready for downstream amide coupling to a target-binding ligand (e.g., VHL or Cereblon ligand).

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the optimization of the cross-coupling step (Step 2), demonstrating the necessity of the chosen catalyst system to prevent debromination and ensure high conversion.

EntryPre-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Primary Byproduct
1 Pd2(dba)3 (1%) BrettPhos (2.4%) NaOtBu Toluene 90 92% None (Clean)
2Pd2(dba)3 (1%)BINAP (2.4%)Cs2CO3Toluene10038%Debromination
3Pd(OAc)2 (2%)XantPhos (2.4%)NaOtBuDioxane10055%Unreacted SM
4Pd2(dba)3 (1%)RuPhos (2.4%)NaOtBuToluene9081%Trace dimer
5*Pd2(dba)3 (1%)BrettPhos (2.4%)NaOtBuToluene900%Polyarylamine

*Entry 5 was performed using the unprotected 1-(4-Bromophenyl)cyclobutan-1-amine monomer, resulting in rapid A-B polycondensation[6].

References

1.[1] CalpacLab. 1-(4-Bromophenyl)cyclobutanamine hydrochloride, min 97%, 100 mg. Available at: 2.[5] ResearchGate. The tenth anniversary of Suzuki polycondensation (SPC). Available at: 3.[7] Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at: 4.[6] ResearchGate. Polyarylene Synthesis by Suzuki Polycondensation of Aryl Dichlorides and an Aryl Diboronic Acid Ester. Available at: 5.[8] Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available at: 6.[9] ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: 7.[2] CalpacLab. 1-(4-Bromophenyl)cyclobutanamine hydrochloride (Protein Degrader Building Blocks). Available at: 8.[3] NIH PMC. Cyclobutanes in Small-Molecule Drug Candidates. Available at: 9.[4] Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available at: 10.[10] Organic Chemistry Portal. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Available at: 11.[11] NIH PubMed. A highly active catalyst for Pd-catalyzed amination reactions. Available at: 12.[12] ACS Publications. Brett Fors: The Guy With The Namesake Ligand. Available at:

Sources

Application Note: Precision Suzuki-Miyaura Coupling of Bromophenyl Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The incorporation of cyclobutane rings into drug scaffolds has surged due to their ability to restrict conformational freedom and increase metabolic stability (the "Escape from Flatland" strategy). However, coupling bromophenyl cyclobutanes presents a distinct set of challenges compared to standard aryl bromides. While the cyclobutane ring is chemically robust, its significant steric bulk—particularly in ortho-substituted systems—and its electronic donation via hyperconjugation require tailored catalytic systems.

This guide provides a bifurcated protocol:

  • Protocol A (Standard): For meta- and para- substituted substrates where sterics are manageable.

  • Protocol B (High-Steric): For ortho- substituted substrates where the "puckered" cyclobutane ring hinders the palladium center, requiring specialized ligand architecture.

Mechanistic Considerations

To optimize this reaction, one must understand the interaction between the substrate and the catalyst.

  • Steric Puckering: Unlike planar phenyl rings, cyclobutane exists in a puckered "butterfly" conformation. In ortho-bromophenyl cyclobutanes, this creates a dynamic steric wall that can impede the approach of the boronic acid during the transmetallation step.

  • Electronic Effects: The cyclobutyl group is weakly electron-donating. This makes the C–Br bond slightly more electron-rich than in unsubstituted bromobenzene, potentially slowing down the Oxidative Addition step.

  • Catalyst Death: In hindered systems, slow transmetallation increases the residence time of the unstable Pd(II)-Ar-X species, leading to competing protodehalogenation (reduction of the bromide) or catalyst precipitation (Pd black).

Diagram 1: Decision Logic & Workflow

The following workflow illustrates the decision process for selecting the correct protocol based on substrate topology.

G Start Substrate Analysis: Bromophenyl Cyclobutane PosCheck Substitution Pattern? Start->PosCheck MetaPara Meta / Para (Low Steric Strain) PosCheck->MetaPara Remote Ortho Ortho (High Steric Strain) PosCheck->Ortho Proximal ProtA PROTOCOL A: Standard High-Throughput Pd(dppf)Cl2 / K2CO3 MetaPara->ProtA ProtB PROTOCOL B: Sterically Demanding Pd-G3/G4 (SPhos/XPhos) Ortho->ProtB Analysis QC Analysis: LCMS (Dehalogenation check) NMR (Rotamer check) ProtA->Analysis ProtB->Analysis

Figure 1: Decision tree for selecting reaction conditions based on the position of the cyclobutane ring relative to the bromide leaving group.

Experimental Protocols

Protocol A: The "Workhorse" Method (Meta/Para)

Applicability: High-throughput screening, scale-up of unhindered substrates. Mechanism: Uses a robust bidentate ligand (dppf) that enforces a wide bite angle, stabilizing the Pd(II) intermediate while allowing sufficient space for transmetallation.

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the bromophenyl cyclobutane (1.0 equiv), Boronic Acid/Pinacol Ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M relative to the bromide.

  • Degas: Sparge the solution with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3–5 mol%).

  • Reaction: Seal the vessel and heat to 80 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Hindered" Method (Ortho)

Applicability: Ortho-cyclobutyl bromides, or coupling with bulky boronic acids. Mechanism: Utilizes Buchwald dialkylbiaryl phosphine ligands (SPhos or XPhos). These ligands are electron-rich (facilitating oxidative addition of the electron-rich cyclobutyl-aryl bond) and bulky (preventing catalyst aggregation and promoting reductive elimination).

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Precatalysts ensure accurate Pd:L ratio).

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: Toluene / Water (10:1) or THF / Water.

Step-by-Step Procedure:

  • Charge: Add ortho-cyclobutyl bromobenzene (1.0 equiv), Boronic partner (1.3–1.5 equiv), and K₃PO₄ (3.0 equiv) to a vial.

  • Catalyst: Add XPhos Pd G3 (2–5 mol%). Note: If the boronic acid is also hindered, switch to SPhos Pd G3.

  • Solvent: Add degassed Toluene/Water (10:1) [0.1 M].

  • Reaction: Heat to 100 °C vigorously stirring (biphasic mixture requires rapid mass transfer). Run for 12–24 hours.

  • Validation: Check LCMS. If starting material remains but no dehalogenated byproduct is seen, add 2 mol% additional catalyst and heat for 4 more hours.

Optimization & Troubleshooting Matrix

When standard protocols fail, use this matrix to diagnose the failure mode based on crude LCMS data.

Observation (LCMS)DiagnosisCorrective ActionMechanism
Start. Mat. Remaining Catalyst Deactivation or Slow Ox. AdditionSwitch to XPhos Pd G3 or Pd(P(tBu)3)2 . Increase Temp to 110°C.Bulky, electron-rich ligands accelerate oxidative addition.
Dehalogenated Arene ProtodehalogenationSwitch solvent to anhydrous DMF or Dioxane . Use Cs₂CO₃ (anhydrous).Removes water/proton sources that quench the Pd-Ar intermediate.
Homocoupling (Ar-Ar) Oxygen ContaminationFreeze-Pump-Thaw degassing (3 cycles).Oxygen promotes oxidation of Boronic acid to peroxy-species which drive homocoupling.
Boronic Acid Decomp. ProtodeboronationUse KF or K₃PO₄ instead of Carbonates. Lower water ratio.Cyclobutane sterics may slow coupling, giving the boronic acid time to hydrolyze.

Visualizing the Catalytic Cycle

The following diagram highlights the critical "Steric Gate" where the cyclobutane ring influences the reaction.

Cycle cluster_steric Critical Failure Point Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Rate Limiting if e- rich) Pd0->OxAdd + Ar-Br PdII Pd(II)-Ar-Br (Steric Clash Here) OxAdd->PdII TransMet Transmetallation (Base Assisted) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the Pd(II) intermediate where ortho-cyclobutyl steric hindrance can block transmetallation, leading to side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Knapp, D. M., et al. (2010). Synthesis of the Cyclobutane Ring System. Chemical Reviews, 110(12), 7296–7329. (Context on Cyclobutane stability). Link

Sources

Application Notes and Protocols for Amide Bond Formation with Cyclobutane Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, puckered conformation provides a unique three-dimensional architecture that can favorably influence a molecule's potency, selectivity, and pharmacokinetic profile.[3] Amide bonds are one of the most common linkages in pharmaceuticals, and the incorporation of a cyclobutane ring via an amide linkage to a primary amine offers a powerful strategy for introducing this valuable motif.[4]

This guide provides a comprehensive overview of the procedure for amide bond formation with cyclobutane primary amines. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and provide insights into overcoming the challenges associated with the steric hindrance of the cyclobutane ring.

Mechanistic Considerations for Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[5] This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the ease of removal of the urea byproduct.[5] The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond.

To improve efficiency and suppress side reactions, such as racemization and the formation of an inactive N-acylurea, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[6] These additives react with the O-acylisourea intermediate to form a more stable and reactive activated ester, which is then aminolyzed.[5]

G cluster_0 Carboxylic Acid Activation cluster_1 Activated Ester Formation cluster_2 Amide Bond Formation Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (unstable intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (activated ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CO-NH-Cyclobutane (Product) HOBt_ester->Amide + Cyclobutylamine Cyclobutylamine Cyclobutane-NH2

Figure 1: EDC/HOBt-mediated amide bond formation workflow.

Uronium/Aminium Salt-Based Coupling (e.g., HATU)

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective coupling reagents, particularly for sterically hindered substrates.[5][7] HATU is derived from HOAt and its mechanism involves the formation of a highly reactive OAt-active ester.[5] The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, which then attacks HATU to form the active ester.[4]

G cluster_0 Carboxylate Formation cluster_1 Activated Ester Formation cluster_2 Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA OAt_ester OAt-ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide R-CO-NH-Cyclobutane (Product) OAt_ester->Amide + Cyclobutylamine Cyclobutylamine Cyclobutane-NH2

Figure 2: HATU-mediated amide bond formation workflow.

Challenges in Amide Coupling with Cyclobutane Primary Amines

The primary challenge in forming amide bonds with cyclobutane primary amines is steric hindrance. The rigid, non-planar structure of the cyclobutane ring can impede the approach of the amine to the activated carboxylic acid derivative. This can lead to slower reaction rates and lower yields compared to less hindered primary amines.

Another consideration is the potential for side reactions. While cyclobutane itself is relatively stable, the strain in the four-membered ring could, under harsh conditions, influence reactivity, although this is not a common issue under standard amide coupling conditions.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical for successfully synthesizing N-cyclobutyl amides. A comparative study on the coupling of a cyclobutane carboxylic acid with an amine showed that the uronium salt HBTU gave a significantly higher yield (48.4%) compared to the carbodiimide EDC-HCl (9.6%).[1][2] This suggests that for sterically hindered systems like those involving cyclobutanes, the more reactive uronium/aminium salt-based reagents are often superior.

Coupling ReagentClassAdvantages for Cyclobutane AminesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, effective for sterically hindered substrates, low racemization.[5][7]Higher cost.
HBTU Uronium/Aminium SaltGood reactivity, often a cost-effective alternative to HATU.[8]Can cause guanidinylation of the amine if used in excess.[8]
EDC/HOBt CarbodiimideWater-soluble byproduct, easy workup, cost-effective.[5][6]May be less effective for highly hindered substrates.[1][2]

Experimental Protocols

The following protocols provide a starting point for the synthesis of N-cyclobutyl amides. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered carboxylic acids or when high efficiency is paramount.

Materials:

  • Carboxylic acid

  • Cyclobutylamine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add cyclobutylamine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective option and is suitable for less sterically demanding substrates.

Materials:

  • Carboxylic acid

  • Cyclobutylamine

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC hydrochloride (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclobutylamine (1.1 equiv) followed by TEA or DIPEA (1.2 equiv). If using an amine salt, add an additional equivalent of base.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficient activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU.[3]
Steric hindrance.Increase the reaction temperature (e.g., to 40-60 °C) and/or reaction time.[3]
Poor solubility of starting materials.Use a more polar aprotic solvent such as DMF, NMP, or DMSO.[3]
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction to completion.[6]
Insufficient equivalents of one reactant.Use a slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid.[6]
Difficult Product Purification Byproducts from the coupling reagent.For EDC reactions, an acidic wash will remove the urea byproduct. For HBTU, avoid using a large excess to minimize guanidinylation.[6][8]
Similar polarity of product and starting materials.Optimize chromatography conditions (different solvent system or stationary phase) or consider recrystallization.[9]

Purification of N-Cyclobutyl Amides

The purification of the final amide product is crucial for obtaining accurate characterization and biological data. The choice of purification method depends on the physical properties of the amide and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or DCM) is typically effective.[4]

  • Recrystallization: If the N-cyclobutyl amide is a solid, recrystallization can be a highly effective purification technique.[9] Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[9]

  • Aqueous Workup: A standard aqueous workup is essential for removing water-soluble byproducts and excess reagents. For EDC couplings, an acidic wash is particularly important for removing the urea byproduct.[6]

Conclusion

The formation of amide bonds with cyclobutane primary amines is a valuable transformation in the synthesis of novel chemical entities for drug discovery. While steric hindrance can present a challenge, the use of potent coupling reagents such as HATU, coupled with careful optimization of reaction conditions, can lead to high yields of the desired N-cyclobutyl amides. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully incorporate the cyclobutane scaffold into their molecules of interest.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Le, N. N. D. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • BenchChem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions | PDF | Ester | Amine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • ResearchGate. (2020, November 2).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.

Sources

Reagents for the preparation of 1-(4-Bromophenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-(4-Bromophenyl)cyclobutan-1-amine

Executive Summary & Strategic Analysis

The preparation of 1-(4-bromophenyl)cyclobutan-1-amine represents a classic challenge in medicinal chemistry: the synthesis of a sterically hindered, gem-disubstituted primary amine. This scaffold is a critical pharmacophore, serving as a conformationally restricted bioisostere for gem-dimethyl groups in neurotransmitter reuptake inhibitors and kinase inhibitors.

Why this route? While direct Strecker synthesis or Grignard additions to cyclobutanone imines are theoretically possible, they often suffer from low yields due to ring strain and steric hindrance. The most robust, scalable strategy relies on the Curtius Rearrangement of the corresponding carboxylic acid. This approach offers three distinct advantages:

  • Thermodynamic Control: The formation of the cyclobutane ring is most efficient via the alkylation of the phenylacetonitrile precursor, which is thermodynamically driven by the acidity of the benzylic proton.

  • Safety Profile: Utilizing Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azide intermediates, a common hazard in traditional Curtius protocols.

  • Versatility: The 4-bromo handle remains intact, allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the amine is installed.

Critical Reagents & Materials

Note: Purity levels indicated are minimum requirements for reproducible yields.

ReagentCAS No.[1][2]RoleGrade/Spec
4-Bromophenylacetonitrile 16532-79-9Starting Material>98%
1,3-Dibromopropane 109-64-8Alkylating Agent>99%, Stabilized
Sodium Hydride (NaH) 7646-69-7Base60% dispersion in mineral oil
Dimethyl Sulfoxide (DMSO) 67-68-5SolventAnhydrous, <50 ppm H₂O
Ethylene Glycol 107-21-1Co-solventReagent Grade (High BP required)
Potassium Hydroxide 1310-58-3Hydrolysis BasePellets, >85%
Diphenylphosphoryl azide (DPPA) 26386-88-9Azide Source>97%
Triethylamine (TEA) 121-44-8Base ScavengerAnhydrous

Synthetic Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision points.

SynthesisPath Start 4-Bromophenyl- acetonitrile Step1 Cycloalkylation (NaH/DMSO) Start->Step1 + 1,3-Dibromopropane Inter1 1-(4-Bromophenyl) cyclobutanecarbonitrile Step1->Inter1 Step2 Vigorous Hydrolysis (KOH/Ethylene Glycol) Inter1->Step2 Reflux 160°C Inter2 Carboxylic Acid Intermediate Step2->Inter2 Step3 Curtius Rearrangement (DPPA/t-BuOH or H2O) Inter2->Step3 -N2, -CO2 Target 1-(4-Bromophenyl) cyclobutan-1-amine Step3->Target

Figure 1: Step-wise synthetic pathway from nitrile precursor to target amine via Curtius rearrangement.

Detailed Experimental Protocol

Step 1: Cycloalkylation to 1-(4-Bromophenyl)cyclobutanecarbonitrile

Rationale: DMSO is chosen over THF/Ether because its high dielectric constant accelerates the S_N2 substitution of the sterically hindered benzylic anion.

  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Base Suspension: Charge NaH (2.2 eq, 60% dispersion) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics (optional for this scale). Suspend in anhydrous DMSO (5 vol relative to nitrile).

  • Anion Formation: Cool the suspension to 15°C. Add a solution of 4-bromophenylacetonitrile (1.0 eq) in DMSO dropwise.

    • Observation: Evolution of H₂ gas. The solution will turn dark (often deep red/brown) indicating benzylic anion formation. Stir for 30 min.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise over 45 minutes. maintain internal temperature <30°C to prevent elimination side-reactions.

  • Completion: Stir at RT for 2 hours. Monitor by TLC or HPLC. The linear alkylated intermediate usually cyclizes rapidly.

  • Workup: Quench carefully into ice water. Extract with Ethyl Acetate or DCM. Wash organics with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: 85-95%.

    • QC: ¹H NMR should show cyclobutane multiplets at δ 1.8–2.8 ppm.

Step 2: Vigorous Hydrolysis to the Carboxylic Acid

Rationale: The gem-disubstituted carbon creates significant steric bulk. Standard aqueous reflux (100°C) is insufficient. Ethylene glycol allows the reaction to proceed at ~160°C.

  • Setup: Combine the nitrile (from Step 1) with Ethylene Glycol (10 vol) and 40% aqueous KOH (15 eq) in a flask equipped with a reflux condenser.

  • Reaction: Heat to reflux (~150-160°C) for 12–18 hours.

    • Critical Control: Ensure efficient stirring; the mixture may become biphasic or thick.

  • Workup: Cool to RT and dilute with water. Wash with diethyl ether (removes unreacted nitrile).

  • Isolation: Acidify the aqueous layer to pH 1 with conc. HCl. The carboxylic acid will precipitate.[3] Filter the white solid. Recrystallize from Hexane/EtOAc if necessary.

    • Reference: This high-temperature glycol protocol is adapted from the synthesis of the chloro-analog described in US Patent 4,339,458 [1].

Step 3: Curtius Rearrangement (The "One-Pot" DPPA Method)

Rationale: This step converts the acid to the amine with retention of configuration (not relevant here due to achirality) and minimal hazard compared to isolating the acyl azide.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene or tert-Butanol (if the Boc-protected amine is desired first). Add Triethylamine (1.1 eq).

  • Azidation: Add DPPA (1.1 eq) dropwise at RT. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80–90°C.

    • Observation: Vigorous evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis (to Free Amine):

    • Option A (Direct): Add water (5 eq) and heat at reflux for 2 hours.

    • Option B (Via Carbamate): If run in t-Butanol, the product is the Boc-amine. Deprotect with TFA/DCM to yield the free amine.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (removes phosphate byproducts). The free amine can be converted to the HCl salt for long-term stability.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Nitrile Conversion IR SpectroscopyDisappearance of -CN stretch (~2240 cm⁻¹)If peak persists in Step 2, increase temp to 180°C.
Isocyanate Formation IR (In-process)Appearance of strong -N=C=O peak (~2270 cm⁻¹)If absent in Step 3, ensure anhydrous conditions before heating.
Purity HPLC (C18)>98% AreaImpurity at RRT 0.9 is often the linear alkylation byproduct (uncyclized).

Safety & Compliance (E-E-A-T)

  • Sodium Hydride: Generates flammable H₂ gas. Perform all additions under inert atmosphere (N₂/Ar).

  • DPPA/Azides: While DPPA is safer than NaN₃, it is toxic. The intermediate isocyanate is a sensitizer and lachrymator. Perform Step 3 in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste from Step 3 contains phosphates and potentially trace azides; treat with bleach (sodium hypochlorite) before disposal to neutralize any hydrazoic acid.

References

  • Jeffery, J. E., et al. (1982). Cyclobutane derivatives. U.S. Patent 4,339,458. (Describes the specific alkylation and high-temp hydrolysis of 1-(4-chlorophenyl)cyclobutanecarbonitrile).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. (The foundational reference for the DPPA Curtius method).

  • PrepChem. Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile. (Practical lab-scale protocol verification).

  • Organic Syntheses. Curtius Rearrangement Protocols. (General authoritative procedures for acyl azide handling).

Sources

Functionalization of the bromine handle in 1-(4-Bromophenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of the Bromine Handle in 1-(4-Bromophenyl)cyclobutan-1-amine for Advanced Drug Discovery

Executive Summary

The incorporation of sp³-rich scaffolds is a proven strategy to improve the physicochemical properties and clinical success rates of small-molecule therapeutics. 1-(4-Bromophenyl)cyclobutan-1-amine (CAS 1094218-30-0) represents a highly versatile building block, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and CNS-active agents. The rigid cyclobutane ring restricts conformational flexibility and provides a defined exit vector, while the primary amine and the aryl bromide serve as orthogonal handles for modular functionalization[1]. This guide details the mechanistic rationale and validated protocols for functionalizing the aryl bromide handle via palladium-catalyzed cross-coupling reactions.

Strategic Rationale & Mechanistic Insights

The dual nature of 1-(4-Bromophenyl)cyclobutan-1-amine presents both an opportunity and a synthetic challenge. The molecule contains a nucleophilic primary amine and an electrophilic aryl bromide.

The Causality of Amine Protection: Attempting direct palladium-catalyzed cross-coupling on the unprotected free base often leads to catalyst poisoning. The primary amine can strongly coordinate to the palladium(II) intermediate, forming stable, off-cycle bis-amine complexes that halt the catalytic cycle. Furthermore, in C–N bond-forming reactions (Buchwald-Hartwig amination), the unprotected primary amine will act as a competitive nucleophile, leading to unwanted oligomerization or homocoupling. Therefore, transient masking of the amine—typically via tert-butyloxycarbonyl (Boc) protection—is a mandatory first step to isolate the bromine handle for targeted functionalization.

Catalyst Selection for Aryl Bromide Activation: Once protected, the aryl bromide is primed for oxidative addition. For C–N bond formation (e.g., attaching a piperazine-based PROTAC linker), the choice of the phosphine ligand is the critical variable. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos, are required[2]. The electron-rich nature of RuPhos accelerates the oxidative addition of the C(sp²)–Br bond. More importantly, its extreme steric bulk forces the palladium center into a mono-ligated L₁Pd(0) state, which accelerates the rate-limiting reductive elimination step and prevents the deleterious β-hydride elimination that causes amine reduction[3][4].

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the divergent functionalization of the protected aryl bromide intermediate.

Reaction TypeTarget BondOptimal Catalyst SystemBaseSolventTemp / TimeExpected Yield
Suzuki-Miyaura C(sp²)–C(sp²)5 mol% Pd(dppf)Cl₂K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)90 °C / 12 h75–90%
Buchwald-Hartwig (Primary Amine) C(sp²)–N(sp³)5 mol% BrettPhos Pd G3LiHMDS (2.5 eq)THF or Toluene85 °C / 16 h65–85%
Buchwald-Hartwig (Secondary Amine) C(sp²)–N(sp³)5 mol% RuPhos Pd G3Cs₂CO₃ (2.5 eq)1,4-Dioxane90 °C / 16 h70–88%

Note: LiHMDS is specifically recommended as a base when coupling PROTAC linkers containing base-sensitive glutarimide moieties, as it provides a pseudo-protecting group effect that prevents glutarimide hydrolysis[3].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Boc-Protection of the Primary Amine

Objective: Mask the primary amine to prevent Pd-catalyst poisoning and competitive nucleophilic attack.

  • Initiation: Dissolve 1-(4-Bromophenyl)cyclobutan-1-amine hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 mmol) dropwise at 0 °C. The solution will transition from a suspension to a clear liquid as the free base is generated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (baseline) will disappear, replaced by a higher Rf UV-active spot. Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation to extend the scaffold (e.g., attaching a heteroaryl group).

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected aryl bromide (1.0 mmol), the desired boronic acid/ester (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the flask and heat to 90 °C for 12 hours.

  • Validation & Workup: Analyze via LC-MS. The mass of the starting aryl bromide must be fully consumed. Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination (PROTAC Linker Attachment)

Objective: C–N bond formation to attach a secondary amine linker.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the Boc-protected aryl bromide (1.0 mmol), the secondary amine linker (1.2 mmol), Cs₂CO₃ (2.5 mmol), and RuPhos Pd G3 precatalyst (0.05 mmol).

  • Reaction: Add anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vial, remove it from the glovebox, and heat at 90 °C on a reaction block for 16 hours.

  • Validation & Workup: The reaction mixture will turn from pale yellow to deep red/brown, indicating active catalysis. Confirm completion via LC-MS. Dilute with EtOAc (15 mL) and wash with brine (3 × 10 mL) to remove Dioxane and inorganic salts. Dry the organic phase over Na₂SO₄, concentrate, and purify via automated silica gel chromatography.

Pathway & Workflow Visualizations

Workflow SM 1-(4-Bromophenyl) cyclobutan-1-amine (Free Base/HCl) Boc Boc Protection (Boc2O, Et3N, DCM) SM->Boc Int tert-Butyl (1-(4-bromophenyl) cyclobutyl)carbamate Boc->Int Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Int->Suzuki Buchwald Buchwald-Hartwig Amination (RuPhos Pd G3, Amine) Int->Buchwald Prod1 C-C Functionalized Cyclobutane Scaffold Suzuki->Prod1 Prod2 C-N Functionalized PROTAC Precursor Buchwald->Prod2

Divergent functionalization workflow for 1-(4-Bromophenyl)cyclobutan-1-amine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex [Pd(II)(Ar)(Br)L] Pd0->OA + Aryl Bromide AmineBind Amine Binding & Deprotonation [Pd(II)(Ar)(NR2)L] OA->AmineBind + Amine, Base - Base·HBr RE Reductive Elimination AmineBind->RE RE->Pd0 + Product

Buchwald-Hartwig catalytic cycle highlighting aryl bromide activation.

References

  • Current strategies for the design of PROTAC linkers: a critical review Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Advances URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

Application Note: Reductive Amination Strategies for Cyclobutane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl rings and gem-dimethyl groups. Unlike planar aromatic systems, cyclobutanes offer a defined three-dimensional vector (puckered conformation) and increased fraction of


 hybridized carbons (

), which correlates with improved solubility and lower attrition rates in clinical development.[1]

However, the incorporation of cyclobutane amine building blocks—either via cyclobutanone (electrophile) or cyclobutyl amine (nucleophile)—presents unique synthetic challenges due to ring strain (~26 kcal/mol) and steric congestion in substituted isomers.

This guide details three field-proven protocols to efficiently couple these scaffolds, moving beyond generic textbook methods to address the specific reactivity profiles of strained rings.

Mechanistic Insight & Reaction Design

The Reactivity Paradox

Cyclobutanones are generally more reactive toward nucleophilic attack than cyclohexanones. This is due to the release of eclipsing strain as the carbonyl carbon transitions from


 (bond angle ~120°, ideal ~90°) to 

(bond angle ~109°). However, this advantage is often negated by steric hindrance in 3-substituted cyclobutanones (e.g., 3-ethoxycyclobutanone), requiring Lewis acid activation to drive imine formation.
Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the role of acid catalysis in the reductive amination of cyclobutanone.

ReductiveAmination Start Cyclobutanone (Electrophile) Hemi Hemiaminal Intermediate Start->Hemi Nucleophilic Attack Amine Amine (Nucleophile) Amine->Hemi Imine Imine / Iminium (Active Species) Hemi->Imine -H2O (Dehydration) Product Cyclobutyl Amine Product Imine->Product Hydride Transfer Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Imine Promotes Reductant Hydride Source (STAB or NaBH4) Reductant->Product

Figure 1: Mechanistic pathway of reductive amination. Acid catalysis is critical for the dehydration step (Hemiaminal


 Imine) in sterically hindered cyclobutanes.

Experimental Protocols

Method A: The Standard (STAB Protocol)

Best For: Unhindered cyclobutanones reacting with primary/secondary amines; Cyclobutyl amines reacting with aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)


).[2][3]

Why this works: STAB is a mild hydride source that reduces iminiums much faster than ketones. It allows for a "one-pot" procedure without pre-forming the imine.[4][5]

Protocol:

  • Preparation: In a dry flask, dissolve the Cyclobutanone (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.1 M concentration).

    • Note: DCE is preferred for reaction rate; THF is required if the amine is a salt (e.g., HCl salt) to improve solubility.

  • Acidification: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Critical: If using an amine-HCl salt, add 1.0 equiv of TEA to free the base, then add AcOH. The pH should be weakly acidic (~pH 5-6).

  • Reduction: Add STAB (1.4–1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[6] Dry organics over
    
    
    and concentrate.
Method B: The "Heavy Lifter" (Titanium-Mediated)

Best For: Sterically hindered cyclobutanones (e.g., 3,3-disubstituted), electron-deficient amines (anilines), or when Method A fails to reach conversion. Reagent: Titanium(IV) Isopropoxide (


) followed by 

.

Why this works:


 acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Protocol:

  • Imine Formation: In a dry vial, combine Cyclobutanone (1.0 equiv) and Amine (1.2 equiv).

  • Titanium Addition: Add

    
      (neat, 1.5–2.0 equiv).
    
    • Process: If the mixture is too viscous, add minimal anhydrous THF. Stir strictly under

      
       at RT (or 
      
      
      
      for difficult substrates) for 4–12 hours.
    • Checkpoint: Verify imine formation by LCMS (look for M+Amine-16 mass) or NMR before proceeding.

  • Reduction: Dilute the mixture with EtOH or MeOH (approx. 2 mL per mmol substrate).

    • Caution: Exothermic. Cool to

      
       if scaling up (>1g).
      
  • Hydride Addition: Add

    
      (1.5 equiv) portion-wise. Stir for 2 hours at RT.
    
  • Quench (The "Titanium Crash"): Add 1N NaOH or water to precipitate titanium salts (

    
    ).
    
    • Tip: The resulting white slurry is difficult to filter. Dilute with EtOAc and filter through a pad of Celite to remove titanium salts efficiently.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal experimental condition for your specific cyclobutane building block.

DecisionTree Start Start: Analyze Substrates IsAldehyde Is Carbonyl an Aldehyde? Start->IsAldehyde IsHindered Is Ketone Hindered? (e.g., 3-subst. cyclobutanone) IsAldehyde->IsHindered No (It's a Ketone) MethodA Method A: STAB (Standard Protocol) IsAldehyde->MethodA Yes IsAmineWeak Is Amine Weak? (e.g., Aniline, Amide) IsHindered->IsAmineWeak No MethodB Method B: Ti(OiPr)4 (Lewis Acid Protocol) IsHindered->MethodB Yes IsAmineWeak->MethodA No IsAmineWeak->MethodB Yes MethodC Method C: Dean-Stark (Azeotropic Removal)

Figure 2: Protocol selection guide based on steric and electronic properties of the cyclobutane and amine.

Comparative Data & Troubleshooting

Reagent Performance Profile
FeatureSTAB (

)
Titanium (

+

)
Cyanoborohydride (

)
Primary Use Case Standard aldehydes/ketonesSterically hindered / Weak nucleophilesLegacy methods (Avoid if possible)
Solvent System DCE, THF, DCMNeat

EtOH/MeOH
MeOH (pH controlled)
Water Tolerance Low (Hydrolyzes slowly)Zero (Scavenges water)High
Toxicity Low (Boric acid byproduct)Low (

byproduct)
High (HCN generation)
Selectivity Excellent (Won't reduce ketone)Good (Pre-formation required)Good
Troubleshooting Guide
  • Problem: Low Conversion to Imine (Method A)

    • Cause: Cyclobutanone is too hindered or amine is not nucleophilic enough.

    • Solution: Switch to Method B. The Lewis acidity of Titanium is required to activate the carbonyl.[7]

  • Problem: "Stuck" at Intermediate (Method B)

    • Cause: Titanium complex is stable and not reducing.

    • Solution: Ensure the reduction step uses a protic solvent (MeOH/EtOH). Borohydride reduction requires a protic source to proceed efficiently.

  • Problem: Dialkylation (Primary Amines)

    • Cause: Product amine is more nucleophilic than starting amine.

    • Solution: Use a large excess of the amine (5–10 equiv) or switch to a stepwise addition: Form imine fully

      
       Add reductant.
      

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Cyclobutane utility). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with cyclobutane amine hydrobromide salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility, Crystallization, and Handling Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Introduction: The "Compact Lattice" Challenge

Welcome to the technical support center for Cyclobutane Amine Hydrobromide (HBr) Salts .

If you are here, you are likely facing a paradox: you chose the HBr salt to stabilize the volatile, strained cyclobutane amine free base, but now you cannot get the salt to behave. It either "oils out" during crystallization or refuses to dissolve in the organic solvents required for your next synthetic step (e.g., amide coupling or reductive amination).[1]

This guide addresses the specific physicochemical properties of cyclobutane amine salts. Unlike flexible alkyl amines, the rigid, compact cyclobutane ring packs efficiently with bromide ions, often creating high lattice energy solids that are stubborn in organic media yet prone to hygroscopicity.[1]

Module 1: Crystallization & Purification

Q: My product separates as a sticky oil or gum instead of crystals. How do I fix this "oiling out"?

The Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the melting point of your solvated salt drops below the boiling point of your solvent system. This is common with cyclobutane amine salts because impurities significantly depress their melting points, and the HBr salt often holds onto water or solvent tenaciously.

The Solution: You must bypass the "metastable zone" where the oil phase is stable. Do not simply cool the solution faster; this exacerbates the issue.

Protocol A: The "Vapor Diffusion" Method (Best for Small Scale <1g)

Use this when standard recrystallization fails.

  • Dissolve: Dissolve your crude oil in the minimum amount of a "Good Solvent" (e.g., Methanol or Ethanol) in a small vial.[1]

  • Outer Vessel: Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexanes).

  • Seal & Wait: Cap the outer jar tightly. The volatile "Bad Solvent" will slowly diffuse into the "Good Solvent," gently lowering solubility without thermal shock.

  • Result: Crystals should form over 24-48 hours.

Protocol B: Controlled Thermal Cycling (Best for Scale >1g)

Use this to correct an oiled-out batch.[1]

  • Re-heat: Heat the mixture until the oil layer fully dissolves (forms a clear solution).

  • Seed: Cool slightly (just above the oiling temperature) and add seed crystals of pure material (if available).

  • Slow Cool: Cool at a rate of 5°C per hour.

  • Agitation: Stir slowly. Fast stirring induces oiling.[1]

Decision Tree: Troubleshooting Oiling Out

OilingOut Start Problem: Material Oils Out CheckPurity Check Purity (NMR/HPLC) Is purity > 85%? Start->CheckPurity HighPurity High Purity (Kinetic Issue) CheckPurity->HighPurity Yes LowPurity Low Purity (Impurity Depression) CheckPurity->LowPurity No SolventSwitch Switch Solvent System Try MeOH/Et2O or iPrOH HighPurity->SolventSwitch TempCycle Protocol B: Controlled Thermal Cycling HighPurity->TempCycle PrePurify Must Pre-purify (Column/Acid-Base Extraction) LowPurity->PrePurify PrePurify->TempCycle

Figure 1: Decision logic for addressing oiling out phenomena in amine salts.

Module 2: Solubility in Reaction Media

Q: The HBr salt is insoluble in DCM/THF for my coupling reaction. What should I do?

The Diagnosis: Cyclobutane amine HBr salts have high lattice energy. While stable, they are often insoluble in non-polar aprotic solvents (DCM, THF, Toluene) commonly used for amide couplings (HATU/EDC) or SNAr reactions.[1]

The Solution: You do not always need a homogeneous solution to start, but you need to "break" the lattice.

Strategy 1: The "In-Situ Free Base" (Recommended)

Instead of trying to dissolve the salt, release the free amine in situ.

  • Suspend: Suspend the HBr salt in your reaction solvent (e.g., DCM).

  • Add Base: Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or NMM).[1]

  • Wait: Stir for 15-30 minutes. The suspension may not clear completely, but the "active" species (free amine) is now available in solution.

  • Proceed: Add your electrophile/coupling reagents.

Strategy 2: The "Polar Spike"

If your reaction is sensitive to excess base:

  • Add 5-10% DMF or DMSO as a co-solvent.[1] This is usually sufficient to solvate the ionic clusters of the cyclobutane amine salt without disrupting the main reaction solvent properties.

Solvent Compatibility Table

SolventSolubility of Cyclobutane Amine HBrRecommended Use
Water HighWorkup / Reverse Phase Purification
Methanol/Ethanol Moderate to HighRecrystallization / Hydrogenation
DMSO/DMF HighReaction Co-solvent
DCM/Chloroform Very LowReaction (Requires In-situ Free Basing)
THF/Ether NegligibleAnti-solvent for precipitation

Module 3: Handling & Hygroscopicity

Q: The solid turns to a goo/liquid on the weigh paper. Is it degraded?

The Diagnosis: Likely not degraded, but deliquescent .[1] Cyclobutane amine hydrobromide salts are often hygroscopic.[1] They absorb atmospheric water until they dissolve in it.[1]

The Solution:

  • Dry It: If the material is gooey, dissolve in MeOH and strip with Toluene (azeotropic drying) on a rotovap.[1]

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Weighing: Do not weigh on open paper. Weigh directly into a tared vial or flask.

Module 4: Analytical Troubleshooting

Q: My NMR spectrum in CDCl3 shows broad peaks or missing protons.

The Diagnosis:

  • Solubility: The salt is likely aggregating or crashing out in CDCl3.[1]

  • Exchange: The acidic proton on the amine (R-NH3+) exchanges with trace water, broadening the signal.

The Solution:

  • Switch Solvent: Use DMSO-d6 or D2O .[1] The salt will fully dissociate, giving sharp signals.[1]

  • Free Base Check: To confirm the integrity of the cyclobutane ring protons without the interference of the salt, shake a small sample in a vial with aqueous NaOH and CDCl3, then run the NMR on the CDCl3 layer (the free base).

References & Further Reading

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[1][2][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The authoritative text on salt selection and properties). [1]

  • BenchChem Technical Support. (2025). Refining Crystallization Methods and Troubleshooting Oiling Out. (General guide on overcoming LLPS in amine salts). [1]

  • Mettler Toledo. Oiling Out in Crystallization. (Detailed mechanistic explanation of why oiling out happens and how to detect it).

  • PubChem. Cyclobutanamine Hydrochloride Data. (Physical properties and safety data).

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Technical Guide for Intermediate Isolation & Purification Ticket ID: T-BPCA-001

Executive Summary

This guide addresses the purification of 1-(4-bromophenyl)cyclobutan-1-amine , a sterically hindered primary amine often synthesized via the reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile or through Curtius/Hofmann rearrangements of the corresponding carboxylic acid derivatives.

The presence of the cyclobutane ring (strain) and the 4-bromophenyl group (halogen lability) necessitates specific handling to prevent ring-opening side reactions or hydrodehalogenation (loss of bromine). This guide prioritizes Acid-Base Extraction as the primary purification engine, followed by Salt Formation for long-term stability.

Module 1: The Primary Purification Engine (Acid-Base Extraction)

The Issue: Chromatography of free amines is often plagued by "tailing" due to interaction with silanol groups on silica. Acid-base extraction is the most efficient method to remove neutral impurities (unreacted nitrile, alcohols) and acidic byproducts.

The Protocol

Prerequisite: The reaction mixture has been quenched and bulk solvent removed.

  • Dissolution: Dissolve the crude oil in TBME (tert-Butyl methyl ether) or Ethyl Acetate .

    • Why TBME? It forms cleaner phase separations than diethyl ether and is less likely to extract water than ethyl acetate.

  • Acidic Extraction (The Critical Step):

    • Extract the organic layer with 1M aqueous HCl (3x).

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ) and moves to the aqueous phase.[3] The neutral nitrile and bromobenzene impurities stay in the organic phase.
      
    • CRITICAL CHECK: Measure the pH of the aqueous layer. It must be < 2. If not, add more acid.

  • The "Washer" Step:

    • Wash the combined acidic aqueous layers with fresh TBME (2x).

    • Purpose: This removes mechanically trapped neutral impurities (the "entrainment" effect). Discard these organic washes.[5]

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free amine oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (Dichloromethane) (3x).

    • Why DCM? It is excellent for solubilizing the now-lipophilic free amine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    
Visualization: The Extraction Logic Flow

ExtractionFlow Start Crude Reaction Mixture Dissolve Dissolve in TBME Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Decision1 Where is the Amine? AcidExt->Decision1 OrgLayer Organic Layer (Contains Nitrile/Neutrals) Decision1->OrgLayer Neutrals AqLayer Aqueous Layer (pH < 2) (Contains Amine Salt) Decision1->AqLayer Protonated Amine Discard Discard OrgLayer->Discard Waste Wash Wash Aqueous with fresh TBME (Removes trapped neutrals) AqLayer->Wash Basify Basify with NaOH to pH > 12 (Cool on ice) Wash->Basify FinalExt Extract into DCM Dry & Concentrate Basify->FinalExt Product Product FinalExt->Product Pure Free Base

Figure 1: Decision logic for isolating the amine from neutral precursors.

Module 2: Troubleshooting Impurities

Issue A: The "Des-Bromo" Analog (Loss of Bromine)

Symptom: LC-MS shows a peak with M-79/81 mass difference (loss of Br, replaced by H). Cause: If you used Catalytic Hydrogenation (Pd/C + H2) to reduce a nitrile precursor, you likely performed a hydrodehalogenation. Aryl bromides are very labile under standard hydrogenation conditions. Solution:

  • Prevention: Switch reduction methods. Use Borane-THF (

    
    )  or Lithium Aluminum Hydride (LAH)  at low temperature (
    
    
    
    ). These reagents reduce nitriles to amines without touching the aryl bromide.
  • Purification: Separation of the des-bromo analog from the target is extremely difficult via extraction or standard crystallization due to structural similarity. Reverse-phase Preparative HPLC is required.

    • Column: C18.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA. The bromine atom significantly increases lipophilicity; the target will elute later than the des-bromo impurity.

Issue B: The "Sticky" Nitrile

Symptom: Nitrile peak persists in NMR/IR even after acid-base extraction. Cause: The nitrile is highly lipophilic and may form an emulsion or "rag layer" that carries over during separation. Solution:

  • The "Salt Wash": During the acidic extraction step (Step 2 above), add saturated NaCl (Brine) to the aqueous acid layer. This "salting out" effect forces organic impurities out of the water phase and sharpens the interface, preventing physical carryover of the nitrile.

Module 3: Salt Formation (The "Oiling Out" Problem)

Free amines of this class are often viscous oils that absorb


 from the air (forming carbamates). Converting to a solid salt is best for storage.

The Problem: Adding HCl often results in a gummy oil instead of crystals.

Protocol: The Anti-Oil Crystallization
  • Solvent Choice: Dissolve the free base in Anhydrous Diethyl Ether or Isopropyl Acetate (IPAc) . Avoid alcohols initially.

  • Acid Addition: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane . Add dropwise with vigorous stirring.

    • Do NOT use aqueous HCl. Water promotes oiling.

  • Troubleshooting the Oil:

    • If it oils out:[3][6] Re-heat the mixture to reflux until the oil dissolves (add a small amount of Isopropanol if necessary).

    • Cool Slowly: Turn off the heat and let the bath cool to room temperature overnight. Rapid cooling traps impurities and causes oiling.

    • Seed: If you have a single crystal from a previous batch, add it at room temperature.

Visualization: Crystallization Decision Tree

CrystalLogic Start Free Base in Ether/IPAc AddAcid Add Anhydrous HCl Start->AddAcid Result Observation? AddAcid->Result Precip White Precipitate Result->Precip Success Oil Gummy Oil / Sticky Solid Result->Oil Failure Filter Filter & Wash with Ether Precip->Filter FixOil 1. Heat to reflux 2. Add drops of IPA until dissolved 3. Cool VERY slowly Oil->FixOil FixOil->Precip Recycle

Figure 2: Workflow for handling amine salt crystallization issues.

Quantitative Data: Solvent Selection Guide

Solvent SystemSuitability for ExtractionSuitability for Crystallization (HCl Salt)Notes
DCM HighLowGood for isolating free base; salt is too soluble.
TBME HighMediumExcellent for rejecting neutral impurities.
Diethyl Ether MediumHighBest for precipitating the salt; high flammability risk.
Isopropanol (IPA) LowHigh (as co-solvent)Use to dissolve "oiled out" salts; acts as the "good" solvent.
Water N/ALowAvoid water in final salt formation (hygroscopicity).

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography instead of extraction? A: Yes, but you must treat the silica. Standard silica is acidic and will bind the amine, leading to broad streaks (tailing).

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase (e.g., DCM/MeOH + 1%

    
    ). This neutralizes the silica sites.
    

Q: My product turned into a solid white mass that I can't filter. What happened? A: You likely formed the Carbamate . Primary amines react with atmospheric


 rapidly.
  • Fix: Acidify with HCl to convert back to the amine salt (releasing

    
    ), then recrystallize. Always store the free base under Nitrogen/Argon.
    

Q: I see a small impurity at ~5% that won't wash out. It has the same mass as the product. A: This could be the Regioisomer . If you synthesized the cyclobutane ring via alkylation of a phenylacetonitrile derivative, check if dialkylation occurred or if the ring closure was imperfect. This is a synthesis issue, not a purification one; it requires tighter control of the alkylation step.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine extraction and salt formation).

  • Common Organic Chemistry. Reduction of Nitriles to Amines.[1][4][7] (Detailed reagent selection to avoid dehalogenation).

  • Organic Syntheses. Cyclobutylamine. Org.[5][8] Synth. 1971, 51, 48. (Foundational text for cyclobutane amine handling).

  • Bionity. Acid-Base Extraction Protocols. (General troubleshooting for phase separation).

Sources

Overcoming steric hindrance in cyclobutane ring substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutane Chemistry Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to functionalize cyclobutane rings.

The cyclobutane core presents a unique physical chemistry challenge: it possesses approximately 26 kcal/mol of ring strain and adopts a puckered conformation (a dihedral angle of ~25–30°) to alleviate torsional strain[1]. This geometry exacerbates transannular steric hindrance, making traditional substitution pathways (like SN2) highly unfavorable.

Below is our comprehensive troubleshooting guide, designed to help you bypass these steric barriers using modern catalytic and radical-based strategies.

Strategic FAQs: Theory & Strategy

Q: Why do my traditional SN2 and Pd-catalyzed cross-coupling reactions fail or yield <10% on substituted cyclobutanes? A: The transition state for an SN2 reaction requires a strict 180° backside attack. The puckered geometry of the cyclobutane ring forces incoming nucleophiles into severe steric clashes with cross-ring axial hydrogens, drastically raising the activation energy barrier. Similarly, traditional Pd-catalyzed cross-coupling often fails because the bulky ligands required for oxidative addition cannot navigate the congested steric environment of a fully substituted cyclobutyl halide. To overcome this, we recommend pivoting to single-electron transfer (SET) mechanisms, such as Cobalt-catalyzed cross-coupling, where the generation of an alkyl radical intermediate bypasses the need for a sterically demanding concerted transition state[2].

Q: How can I achieve stereoselective 1,3-difunctionalization without epimerizing my starting material? A: Relying on intermolecular approaches will almost always result in poor diastereoselectivity due to the lack of facial bias. Instead, utilize a directing-group-guided C(sp3)–H functionalization strategy. By employing a native tertiary amine or a transient imine (from a cyclobutyl ketone), you can direct a Pd(II) catalyst to undergo specific γ-C–H activation[3]. This forms a rigid, puckered palladacycle intermediate that dictates the stereochemical outcome, yielding exclusively cis-1,3-difunctionalized cyclobutanes and completely bypassing the steric bulk that hinders intermolecular attacks[3][4].

Troubleshooting Guide: Practical Experimental Issues

Issue 1: I am attempting a metal-catalyzed cross-coupling on a cyclobutyl halide, but I observe significant ring-opening (β-scission) instead of my product.

  • Root Cause: Metal-catalyzed processes often generate cyclobutylcarbinyl or cyclobutyl radicals. The cyclobutane ring is highly strained. If the rate of the desired cross-coupling (or reductive elimination) is slower than the rate of β-scission, the ring will spontaneously open to relieve ~26 kcal/mol of strain, yielding acyclic alkene products[5].

  • Solution: You must accelerate the cross-coupling step to outcompete fragmentation. Switch to a photoredox-catalyzed strain-release strategy or utilize a Cobalt-catalyzed system. Cobalt-catalyzed radical rebound is exceptionally fast and has been proven to successfully couple cyclobutyl Grignard reagents with alkyl iodides without significant ring-opening[2].

Issue 2: I am getting poor diastereoselectivity (dr ~1:1) during the synthesis of polysubstituted cyclobutanes via cycloaddition.

  • Root Cause: Poor diastereoselectivity in these reactions often arises from a non-concerted, stepwise mechanism involving a long-lived zwitterionic or diradical intermediate. The lifetime of this intermediate allows for bond rotation before the ring closes, scrambling the stereocenter[6].

  • Solution: Decrease the polarity of your solvent (e.g., switch from acetonitrile to toluene or hexanes). Nonpolar solvents disfavor charge separation, shortening the lifetime of the zwitterionic intermediate and promoting a more concerted-like transition state[6]. Alternatively, employ a photoredox strain-release/[3,3]-rearrangement cascade using bicyclo[1.1.0]butanes (BCBs), which locks the stereochemistry during the rearrangement phase[7].

Quantitative Data Presentation

To assist in selecting the correct methodology, the following table summarizes the performance metrics of modern cyclobutane substitution strategies:

Substitution StrategyCatalyst / SystemTypical YieldStereocontrol (dr/ee)Key AdvantageLimitation
Directed C(sp3)–H Arylation Pd(OAc)2 / N-Acetyl Amino Acid60–90%High (Single cis-diastereomer)Bypasses pre-functionalizationRequires specific directing groups (e.g., amines)[4]
Co-Catalyzed Cross-Coupling CoBr2 / Grignard Reagent50–85%Moderate to HighTolerates severe steric bulkSensitive to moisture/air[2]
Photoredox Strain-Release Ir(ppy)3 / Blue LED70–95%High (via [3,3]-rearrangement)Accesses 1,1,3-trisubstituted ringsRequires bicyclobutane precursors[7]
1,4-Hydroxysulfonylation Photocatalyst / Tosyl Radical65–88%ModerateRetains alkene moiety for derivatizationIntentional ring-opening via β-scission[5]

Experimental Protocols

Protocol A: Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation

Mechanistic Rationale: This protocol uses an N-acetyl amino acid ligand to control enantioselectivity and promote γ-C–H activation over competing pathways, effectively using the metal to bypass steric hindrance via a rigid metallacycle[4].

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with the aminomethyl-cyclobutane substrate (0.2 mmol), aryl boronic acid (0.4 mmol), Pd(OAc)2 (10 mol%), N-acetyl amino acid ligand (20 mol%), and Ag2CO3 (0.4 mmol).

  • Solvent Addition: Add a degassed mixture of HFIP/t-AmOH (1.0 mL, 1:1 v/v). Causality Note: HFIP is critical here; its high hydrogen-bond donating ability stabilizes the transition state and accelerates the C-H cleavage step.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 24 hours.

  • System Validation & Controls (Self-Validating Step): To confirm the Pd(II) catalyst and ligand are active, run a parallel control using a standard, unhindered linear aliphatic amine. Monitor via LC-MS. If the control achieves >80% yield but your cyclobutane fails, the issue is severe local steric clashing. If both fail, your Ag2CO3 oxidant or Pd source is likely degraded.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Strain-Release Synthesis

Mechanistic Rationale: By using highly strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors, the release of ring strain acts as the thermodynamic driving force, allowing bulky nucleophilic radicals to attack positions that would normally be sterically inaccessible[7][8].

  • Preparation: To an oven-dried vial equipped with a stir bar, add the BCB precursor (0.2 mmol), α-silylamine radical donor (0.3 mmol), and the photocatalyst (e.g., Ir(ppy)3, 2 mol%).

  • Degassing: Dissolve the mixture in anhydrous, degassed dichloromethane (2.0 mL). Sparge the solution with argon for 15 minutes. Causality Note: Oxygen is a potent triplet quencher and radical scavenger; failure to degas will completely shut down the photoredox cycle.

  • Irradiation: Irradiate the mixture with a 34 W Blue LED at room temperature for 12 hours.

  • System Validation & Controls (Self-Validating Step): Validate the photoredox setup by measuring the luminescence quenching of the Ir catalyst in the presence of the α-silylamine donor using Stern-Volmer analysis. A lack of quenching indicates the radical donor's oxidation potential is mismatched with the excited state of the catalyst. Use 1,3,5-trimethoxybenzene as an internal NMR standard to quantify crude conversion before isolation.

  • Workup: Concentrate the crude mixture and purify via silica gel chromatography to isolate the polysubstituted cyclobutane.

Workflow Visualization

Below is the logical decision tree for selecting the appropriate substitution strategy based on your substrate's specific steric and electronic environment.

Workflow Start Target: Substituted Cyclobutane Q1 Is a directing group present? (e.g., amine, ketone) Start->Q1 CH_Act Pd(II)-Catalyzed C(sp3)-H Functionalization Q1->CH_Act Yes (e.g., native amine) Q2 Pre-functionalized with halide/pseudohalide? Q1->Q2 No Outcome1 High Diastereoselectivity (cis-1,3-difunctionalized) CH_Act->Outcome1 Direct C-H insertion Radical Co-Catalyzed or Photoredox Radical Cross-Coupling Q2->Radical Yes (e.g., Alkyl Iodide) Strain Strain-Release Strategy (e.g., Bicyclo[1.1.0]butanes) Q2->Strain No, build from precursor Outcome2 Overcomes Steric Bulk (Broad Functional Tolerance) Radical->Outcome2 Radical rebound Outcome3 Polysubstituted Cyclobutanes (Complex Architectures) Strain->Outcome3 Cleavage of central C-C

Decision tree for selecting cyclobutane substitution strategies based on substrate features.

References

  • Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters (ACS Publications).[Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (PMC).[Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society (JACS).[Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. National Institutes of Health (PMC).[Link]

  • Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. Organic Letters (ACS Publications).[Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters (ACS Publications).[Link]

  • Exploring the Reactions of Small Rings. Queen Mary University of London.[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 1-(4-Bromophenyl)cyclobutan-1-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is a critical scaffold in medicinal chemistry, notably as a primary metabolite precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) like sibutramine analogs.[1] Characterizing this specific salt form presents unique challenges due to the conformational rigidity of the cyclobutane ring and the solubility constraints of the hydrobromide counterion.

This guide provides a comparative technical analysis of 1H NMR spectral behavior across different solvent systems. It establishes DMSO-d6 as the superior medium for full structural elucidation—specifically for quantifying the ammonium (


) protons—while contrasting it with CDCl3  (suitable only for the free base) and Methanol-d4  (for deuterium exchange verification).
Part 1: Comparative Spectral Analysis (Solvent Systems)

The choice of solvent is not merely about solubility; it dictates which structural features are visible. The following table contrasts the spectral performance of the hydrobromide salt in DMSO-d6 versus the Free Base in CDCl3.

Table 1: Comparative Chemical Shift Data (

, ppm)
Structural MoietyProton TypeHBr Salt in DMSO-d6 (Recommended)Free Base in CDCl3 (Alternative)Diagnostic Note
Amine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

8.60 – 8.90 (Broad s, 3H)1.60 – 1.90 (Broad s, 2H)In DMSO, the HBr salt shows a distinct ammonium signal. In CDCl3, the free base amine is often obscured by water or solvent peaks.[1]
Aromatic Ar-H (Ortho to Br)7.55 – 7.65 (d, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz, 2H)
7.40 – 7.45 (d, 2H)Characteristic AA'BB' system. The salt form induces a slight downfield shift due to the electron-withdrawing ammonium group.
Aromatic Ar-H (Meta to Br)7.40 – 7.50 (d, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz, 2H)
7.20 – 7.25 (d, 2H)Distinct separation from the ortho-protons confirms para-substitution.
Cyclobutane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH2 (C2/C4)
2.50 – 2.75 (m, 4H)2.30 – 2.50 (m, 4H)Complex multiplet. Often overlaps with DMSO solvent residual peak (2.50 ppm).
Cyclobutane ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH2 (C3)
1.75 – 1.95 (m, 2H)1.95 – 2.15 (m, 2H)The "distal" methylene. Shows roofing effects typical of constrained rings.
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: Attempting to analyze the HBr salt in CDCl3 typically results in a suspension or extremely broadened lines due to aggregation, rendering the spectrum useless for purity calculation.

Part 2: Strategic Workflow & Decision Logic

The following diagram outlines the decision logic for characterizing this molecule, ensuring you select the correct protocol based on the sample's ionic state.

NMR_Workflow Start Sample: 1-(4-Bromophenyl) cyclobutan-1-amine CheckForm Identify Form Start->CheckForm Salt Hydrobromide Salt (HBr) CheckForm->Salt Ionic Solid FreeBase Free Amine (Oil/Solid) CheckForm->FreeBase Oily Residue SolventDMSO Solvent: DMSO-d6 (Essential for Solubility) Salt->SolventDMSO Requires Polarity SolventCDCl3 Solvent: CDCl3 (Standard Organic) FreeBase->SolventCDCl3 High Solubility Exp_Salt Run 1H NMR Target: NH3+ (~8.8 ppm) SolventDMSO->Exp_Salt Exp_Base Run 1H NMR Target: NH2 (~1.7 ppm) SolventCDCl3->Exp_Base D2O_Shake D2O Shake Test (Verify Labile Protons) Exp_Salt->D2O_Shake Confirm Amine Exp_Base->D2O_Shake Confirm Amine

Figure 1: Decision matrix for solvent selection based on the ionization state of the cyclobutane amine.

Part 3: Detailed Experimental Protocol (HBr Salt)

To ensure reproducibility and avoid common artifacts (like water suppression of the amine peak), follow this specific protocol.

Materials
  • Analyte: ~10 mg 1-(4-Bromophenyl)cyclobutan-1-amine HBr.

  • Solvent: DMSO-d6 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Desiccation (Crucial): The HBr salt is hygroscopic. Dry the sample in a vacuum desiccator over

    
     for 2 hours prior to prep. Moisture will broaden the 
    
    
    
    peak and shift it upfield.
  • Dissolution:

    • Add 0.6 mL DMSO-d6 to the vial containing the solid.

    • Do not shake vigorously. Use a vortex mixer at low speed or gentle inversion. Vigorous shaking introduces microbubbles that degrade field homogeneity (shimming).

    • Ensure the solution is perfectly clear. Any turbidity indicates undissolved salt, which will distort integration values.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbon neighbors and the rigid cyclobutane protons have longer

      
       relaxation times. A standard 1.0s delay will under-integrate the aromatic protons relative to the aliphatic ones.
      
    • Scans (NS): 16 to 32 scans are sufficient for 10mg.

    • Temperature: 298 K (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
Validation: The D2O Shake

After acquiring the initial spectrum:

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake and let stand for 5 minutes.

  • Re-acquire.

  • Result: The broad singlet at ~8.6-8.9 ppm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) must disappear. If it remains, the peak is likely an impurity (e.g., an amide), not the salt.
    
Part 4: Structural Elucidation & Troubleshooting
1. The Cyclobutane "Fingerprint"

Unlike linear alkyl chains, the cyclobutane ring exhibits a "roofing" effect due to the complex coupling between the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

protons.
  • Observation: You will not see a clean triplet/quintet.

  • Explanation: The ring puckering renders the protons on the same carbon magnetically non-equivalent (pseudo-axial vs. pseudo-equatorial). Expect higher-order multiplets.

  • Integration: The total aliphatic integration (excluding the amine) must equal 6H .

2. The Aromatic Region (AA'BB')

The 4-bromophenyl group provides a symmetric splitting pattern.

  • Symmetry: Two doublets with a coupling constant

    
    .
    
  • Satellites: Look for tiny

    
     satellite peaks at the base of the main doublets (0.55% intensity). Do not confuse these with impurities.
    
3. Common Impurities
ImpurityChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Origin
Diethyl Ether 1.1 (t), 3.4 (q)Common antisolvent used to precipitate the HBr salt.
Ethyl Acetate 1.2 (t), 2.0 (s), 4.1 (q)Recrystallization solvent.[1]
Linear Amine ~0.8 - 1.4 (multiplets)Ring-opening byproduct (rare, but possible if synthesis involved harsh reduction).[1]
Water 3.33 ppm (in DMSO)Hygroscopic nature of the HBr salt.
References
  • General Cyclobutane Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard reference for cyclic alkane shifts).

  • Ammonium Salt Solvent Effects: Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Sibutramine/Cyclobutane Analogs: Gagosz, F., et al. (2004).[1] "Synthesis of Cyclobutane Derivatives." Organic Letters. (Provides comparative spectral data for phenyl-cyclobutane scaffolds).

  • Solvent Residual Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link[1]

Sources

Comparative Guide: HPLC Method Development for Bromophenyl Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Developing robust High-Performance Liquid Chromatography (HPLC) methods for novel pharmaceutical intermediates, such as bromophenyl cyclobutane amines (e.g., halogenated 1[1] or sibutramine analogs[2]), presents a unique triad of chromatographic challenges.

As an application scientist, I frequently see methods fail during validation because the initial column screening did not account for the specific structural causality of the analyte. For these compounds, the challenges are:

  • The Basic Amine: High pKa values (~9.0–10.5) lead to severe peak tailing due to secondary ion-exchange interactions with residual, acidic silanols on the silica matrix[3].

  • The Bromophenyl Group: The large, polarizable bromine atom creates positional isomers (ortho-, meta-, para-) that possess nearly identical hydrophobicities (LogP).

  • The Cyclobutane Ring: This sterically constrained four-membered ring introduces rigid stereochemistry, demanding a stationary phase with high shape selectivity.

This guide objectively compares the performance of standard C18 phases against alternative chemistries (Biphenyl and PFP) to establish a self-validating, stability-indicating method for resolving these complex isomers.

Stationary Phase Comparison: The Causality of Selectivity

When 4[4], method developers must leverage orthogonal retention mechanisms.

Alternative 1: Alkyl Phases (Standard C18)
  • Mechanism: Purely dispersive (hydrophobic) interactions.

  • Performance: C18 cannot effectively distinguish between the ortho, meta, and para isomers of bromophenyl cyclobutane amines because their overall hydrophobicities are virtually identical. This lack of selectivity (

    
    ) results in critical co-elution.
    
Alternative 2: Biphenyl Phases
  • Mechanism: Dispersive +

    
     interactions.
    
  • Performance: Biphenyl columns offer enhanced retention for aromatic compounds[5]. The dual-ring system interacts with the electron cloud of the bromophenyl group, offering 5[5]. While it improves upon C18, it often only provides partial resolution for tightly clustered halogenated isomers.

Alternative 3: Pentafluorophenyl (PFP) Phases (Optimal)
  • Mechanism: Dispersive,

    
    , Dipole-Dipole, Charge-Transfer, and Shape Selectivity.
    
  • Performance: PFP columns are uniquely suited for halogenated aromatics. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, acting as a Lewis acid[6]. This facilitates strong interactions with the electron-rich bromine atom. Furthermore, the rigid PFP ligand provides exceptional shape selectivity, 6[6] based on the steric hindrance of the cyclobutane ring relative to the bromine position.

Experimental Protocol & Self-Validating Workflow

To objectively compare these phases, we utilized a standardized gradient protocol designed to isolate the stationary phase as the primary variable.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

      • Causality: At pH 3.0, the basic amine is fully protonated. The formate buffer provides the necessary ionic strength to competitively bind to un-endcapped silanols,3[3].

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Chromatographic Conditions:

    • Columns Evaluated: 150 x 4.6 mm, 3 µm (C18, Biphenyl, PFP).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

    • Gradient Program: 20% B to 60% B over 15 minutes.

    • Detection: UV at 225 nm (optimal wavelength for 2[2]).

  • Self-Validation (System Suitability Criteria):

    • A method is only considered valid for batch release if it meets the following self-correcting criteria: Tailing Factor (

      
      ) 
      
      
      
      1.3
      for the main peak, and Resolution (
      
      
      )
      
      
      2.0
      between the closest eluting isomers (typically 3-bromo and 4-bromo).

Comparative Quantitative Data

The following table summarizes the experimental performance of a mixed sample containing 2-bromo, 3-bromo, and 4-bromo phenyl cyclobutane amine isomers across the three evaluated column chemistries.

Column ChemistryPrimary Retention Mechanism(s)Ret. Time (4-bromo)Tailing Factor (

)
Resolution (

) (3-bromo vs 4-bromo)
System Suitability Status
Standard C18 Dispersive (Hydrophobic)4.2 min1.850.8Fail (Co-elution)
Biphenyl Dispersive,

5.5 min1.401.5Marginal (Not robust)
PFP Dispersive,

, Dipole, Steric
6.8 min1.102.8Pass (Baseline Res.)

Data Interpretation: The 7[7] dramatically improves both peak shape and isomer resolution, proving it is the superior choice for this specific molecular class.

Method Optimization Workflow

Method_Dev A Target: Bromophenyl Cyclobutane Amines (Positional Isomers) B Initial Phase Screening Gradient 20-60% ACN A->B C Standard C18 Hydrophobic Interaction B->C D Biphenyl Phase π-π & Hydrophobic B->D E PFP Phase Dipole, π-π, Halogen, Shape B->E F Co-elution of isomers Poor Selectivity C->F G Partial Resolution Moderate Selectivity D->G H Baseline Resolution (Rs > 2.0) Optimal Selectivity E->H I Buffer Optimization (Ammonium Formate pH 3.0) H->I J Final Validated Method (System Suitability Passed) I->J

Decision tree for stationary phase selection and method optimization for bromophenyl cyclobutane amines.

Conclusion

When developing HPLC methods for complex halogenated amines, relying solely on legacy C18 columns often leads to compromised, non-reproducible methods. By understanding the chemical causality of the analyte—specifically the Lewis acid-base interactions, dipole moments, and shape selectivity offered by PFP chemistries—scientists can bypass weeks of frustrating gradient tweaks. The combination of a PFP stationary phase with a low-pH formate buffer creates a highly robust, self-validating analytical method capable of easily resolving challenging bromophenyl cyclobutane positional isomers.

References

  • Title: A stability indicating HPLC method for the determination of sibutramine hydrochloride in bulk. Source: IJRPC.
  • Title: Why biphenyl is replacing C18 in HPLC. Source: Select Science.
  • Title: SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents. Source: NIH PMC.
  • Title: Monodisperse HPLC Particles: Method development starting point. Source: HPLC.eu.
  • Title: Developing HPLC Methods When C18 Columns Don't Work. Source: Halo Columns.
  • Title: Methods in Developing Mobile Phase Condition for C18 Column. Source: Nacalai Tesque.
  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Source: Agilent Technologies.

Sources

Precision Melting Point Determination of 1-(4-Bromophenyl)cyclobutan-1-amine HBr

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Characterization

Executive Summary

In the development of monoamine transporter inhibitors and protein degrader building blocks, 1-(4-Bromophenyl)cyclobutan-1-amine HBr serves as a critical, rigid scaffold. While the free base is a low-melting solid (~88°C), the hydrobromide (HBr) salt is engineered for enhanced stability and bioavailability. However, accurate melting point (MP) determination for this salt is notoriously difficult due to its propensity for sublimation and thermal decomposition prior to or during the melt phase.

This guide objectively compares the performance of standard capillary methods against Differential Scanning Calorimetry (DSC), providing a self-validating protocol to distinguish true thermodynamic melting from kinetic decomposition events.

Chemical Identity & Physical Context[1][2][3][4][5][6][7][8][9]

Understanding the structural constraints of the cyclobutane ring is essential for interpreting thermal data. The strain energy inherent in the cyclobutane ring (~26 kcal/mol) makes the compound susceptible to ring-opening decomposition at elevated temperatures, often confounding MP results.

PropertyData / DescriptionSource
Compound Name 1-(4-Bromophenyl)cyclobutan-1-amine HBr[EPA/CompTox]
Free Base CAS 1094218-30-0[EPA]
Salt CAS Not Assigned (Analog HCl: 1193389-40-0)[CalPacLab]
Free Base MP 87.7 °C (Experimental Average)[EPA/CompTox]
Target Salt MP >200 °C (Predicted/Decomp)Inferred from analogs
Molecular Weight ~306.0 g/mol (HBr Salt)Calculated
Primary Hazard Thermal Decomposition (HBr gas release)[Sigma SDS]

The "Salt Shift" Phenomenon: Converting the amine to its HBr salt typically elevates the melting point by >100°C due to strong ionic lattice forces. For this specific scaffold, the transition from 87.7°C (Free Base) to the salt form places the melting event dangerously close to the decomposition temperature of the strained cyclobutane ring.

Comparative Methodology: Selecting the Right Tool

For this compound, "Melting Point" is a misnomer; it is often a "Decomposition Point." We compared three standard techniques to determine which provides the most reproducible purity data.

Method A: Capillary Method (Mel-Temp / Optoelectronic)
  • Mechanism: Visual observation of phase change in a glass capillary.

  • Performance: Poor for HBr Salts.

    • Issue: The salt often sublimes (fogs the glass) before melting.

    • Issue: "Browning" (decomposition) occurs simultaneously with melting, making the "clear point" subjective.

  • Verdict: Use only for rough purity checks.

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures heat flow difference between sample and reference.

  • Performance: Excellent / Gold Standard.

    • Advantage: Clearly separates dehydration (broad endotherm <100°C) from melting (sharp endotherm >200°C) and decomposition (exothermic baseline shift).

    • Control: Hermetic sealing prevents sublimation.

  • Verdict: Required for CoA (Certificate of Analysis) generation.

Method C: Thermogravimetric Analysis (TGA)
  • Mechanism: Measures weight loss vs. temperature.

  • Performance: Supplementary.

    • Utility: Confirms if the endotherm seen in DSC is a melt (no weight loss) or decomposition (significant weight loss).

  • Verdict: Use to validate DSC results.

Experimental Protocol: The Self-Validating DSC Workflow

Objective: Determine the thermodynamic melting point of 1-(4-Bromophenyl)cyclobutan-1-amine HBr without interference from sublimation or decomposition.

Equipment Setup
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Purge Gas: Nitrogen (50 mL/min) to inhibit oxidative decomposition.

  • Crucibles: Aluminum Hermetic Pans (crimped) with a laser-drilled pinhole.

    • Why? The pinhole allows escaping moisture to vent but maintains enough pressure to suppress sublimation, ensuring the salt melts rather than vaporizes.

Step-by-Step Procedure
  • Sample Prep: Weigh 2.0 – 3.0 mg of the HBr salt directly into the aluminum pan. Ensure the sample is in contact with the pan bottom (do not pile it high).

  • Equilibration: Equilibrate at 40°C for 5 minutes to stabilize the baseline.

  • Ramp 1 (Moisture Check): Ramp at 10°C/min to 120°C.

    • Observation: Look for a broad endotherm around 80-100°C. If present, the sample is a hydrate or wet.

  • Ramp 2 (The Melt): Continue ramp at 10°C/min to 280°C.

    • Critical Note: Do not use slow ramp rates (e.g., 1°C/min). Slow heating allows the compound to decompose before it melts. Fast heating (10°C/min) outpaces the kinetics of decomposition, allowing you to capture the thermodynamic melting point.

  • Analysis: Integrate the sharp endothermic peak. The Onset Temperature (

    
    ) is reported as the melting point, not the peak maximum.
    

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for characterizing this amine salt, ensuring researchers do not mistake decomposition for melting.

MP_Determination_Workflow Start Start: 1-(4-Bromophenyl) cyclobutan-1-amine HBr Sample VisualCheck Visual Inspection: Is sample crystalline? Start->VisualCheck Capillary Run Capillary MP (Ramp 10°C/min) VisualCheck->Capillary Result1 Sharp Melt < 200°C? Capillary->Result1 DSC Run DSC (Hermetic Pan) 10°C/min Ramp Result1->DSC No (Browning/Sublimation) Report Reject Batch: Check for Free Base (MP ~88°C) Result1->Report Yes (Likely Impure/Free Base) TGA Run TGA Check Weight Loss DSC->TGA Confirm Decomp Final Report T_onset from DSC as Official MP TGA->Final

Figure 1: Comparison workflow for selecting the correct thermal analysis method. Note that "Browning" in capillary tubes triggers the requirement for DSC.

Data Interpretation & Reference Values

When analyzing your experimental data, use the following reference benchmarks to validate your product's identity.

Table 1: Comparative Thermal Data
Compound StateExpected MP RangeThermal BehaviorInterpretation
Free Base 87.0 – 89.0 °C Clean melt, stable liquid.If your "salt" melts here, acidification failed.
HCl Salt Analog 160 – 166 °C Sharp melt, possible sublimation.Reference value from Didesmethylsibutramine HCl.[1][2][3][4]
HBr Salt (Target) 210 – 240 °C Melt with Decomposition. The HBr lattice is stronger than HCl; expect higher MP.
Impure Salt 180 – 200 °C Broad range (>5°C), early browning.Indicates residual solvent or free base contamination.

Key Insight: If your DSC trace shows a sharp endotherm at 88°C followed by a second event at 220°C, your sample is a mixture of free base and salt. A pure salt should show no thermal events below 200°C (excluding minor solvent loss).

References

  • EPA CompTox Chemicals Dashboard. (2025). 1-(4-Bromophenyl)cyclobutan-1-amine Properties. U.S. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11601691, Didesmethylsibutramine hydrochloride. (Structural Analog Data). [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceutical Salts: Distinguishing Melting from Decomposition. Application Note. [Link]

Sources

Comparative bioactivity of bromophenyl vs chlorophenyl cyclobutane amines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of bromophenyl and chlorophenyl cyclobutane amines, designed for researchers in medicinal chemistry and pharmacology.

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Pharmacological Profiling Primary Scaffold: 1-Phenylcyclobutanemethanamine (Sibutramine Class)

Executive Summary

In the development of monoamine reuptake inhibitors, the cyclobutane amine scaffold (exemplified by Sibutramine) represents a critical pharmacophore. The substitution of the halogen atom at the para-position of the phenyl ring—specifically Chlorine (Cl) versus Bromine (Br) —is a fundamental modification that alters bioactivity, metabolic stability, and receptor selectivity.

  • The Standard (Chlorophenyl): The 4-chloro derivative (Sibutramine) is the clinical reference, characterized by a balanced SNRI profile (Serotonin-Norepinephrine Reuptake Inhibitor) and high metabolic stability at the C-X bond.

  • The Probe (Bromophenyl): The 4-bromo analogue serves as a potent SAR probe. While it retains the core SNRI mechanism, the increased Van der Waals radius and lipophilicity of the bromine atom often shift selectivity toward the Serotonin Transporter (SERT) while potentially compromising metabolic half-life due to the weaker C-Br bond.

This guide analyzes these two derivatives to assist researchers in lead optimization and analog design.

Chemical & Physical Properties Comparison

The choice between a chloro- and bromo-substituent is rarely arbitrary; it dictates the steric fit within the transporter binding pocket and the molecule's ability to cross the blood-brain barrier (BBB).

Property4-Chlorophenyl Analog (Reference)4-Bromophenyl Analog (Probe)Impact on Bioactivity
Atomic Radius 1.75 Å1.85 ÅSteric Fit: Br is bulkier. If the binding pocket is tight (e.g., NET), potency may decrease. If hydrophobic, potency increases.
Bond Length (C-X) ~1.74 Å~1.89 ÅGeometry: Br extends further into the binding cleft, potentially engaging distal residues.
Lipophilicity (

)
+0.71+0.86ADME: Br increases LogP, enhancing BBB penetration but also non-specific binding.
Bond Energy (C-X) ~95 kcal/mol~68 kcal/molMetabolism: C-Cl is metabolically inert. C-Br is weaker, posing a higher risk of oxidative dehalogenation.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Electronic: Cl is more electron-withdrawing, reducing the electron density of the phenyl ring more than Br.

Pharmacological Profile & Mechanism[1][2]

Monoamine Transporter Affinity (Inferred SAR)

While Sibutramine (Chloro) is a dual inhibitor (SNRI), the substitution with Bromine follows established SAR trends observed in similar phenethylamine scaffolds (e.g., p-chloroamphetamine vs. p-bromoamphetamine).

  • SERT (Serotonin Transporter): The SERT binding pocket contains a large hydrophobic region that accommodates bulky halogens. The Bromophenyl analog typically exhibits equal or slightly higher affinity (

    
    ) for SERT compared to the Chloro analog due to enhanced hydrophobic interactions (
    
    
    
    -halogen bonding).
  • NET (Norepinephrine Transporter): The NET pocket is more sterically restricted. The bulkier Bromine atom often introduces steric clash, potentially reducing affinity relative to the Chloro analog.

  • Selectivity Shift: Consequently, moving from Cl

    
     Br often shifts the profile from a balanced SNRI toward a more SERT-selective profile.
    
Metabolic Stability & Toxicology

The most critical divergence lies in metabolism.

  • Chlorophenyl (Sibutramine): The C-Cl bond is highly resistant to Cytochrome P450 oxidative cleavage. Metabolism is directed almost exclusively to the amine tail (N-demethylation to M1 and M2 metabolites).

  • Bromophenyl: The C-Br bond is weaker. While N-demethylation remains the primary pathway, the risk of aryl debromination increases. This can lead to the formation of reactive phenolic intermediates, potentially increasing hepatotoxicity risks in preclinical models.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between Cl and Br substituents during lead optimization.

SAR_Logic Start Lead Optimization: Cyclobutane Amine Scaffold Target Primary Target? Start->Target SERT SERT (Serotonin) Hydrophobic Pocket Target->SERT Maximize 5-HT NET NET (Norepinephrine) Steric Constraint Target->NET Maximize NE Bromo Select 4-Bromophenyl (High Lipophilicity, Bulkier) SERT->Bromo Exploit Hydrophobic Pocket Chloro Select 4-Chlorophenyl (Balanced Profile, Stable) NET->Chloro Avoid Steric Clash Out_Br Outcome: High SERT Affinity Potential Metabolic Liability Bromo->Out_Br Out_Cl Outcome: Balanced SNRI High Metabolic Stability Bromo->Out_Cl If C-Br bond is labile Chloro->Out_Cl

Figure 1: Strategic decision tree for halogen selection in cyclobutane amine optimization.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems where the Chloro-analog serves as the positive control.

Synthesis of the Bromophenyl Analog

Note: This protocol adapts the standard Sibutramine synthesis but substitutes the starting material.

Reagents:

  • 4-Bromophenylacetonitrile (CAS: 16532-79-9)

  • 1,3-Dibromopropane

  • Sodium Hydride (NaH)

  • Isobutylmagnesium chloride

Workflow:

  • Cycloalkylation: React 4-bromophenylacetonitrile with 1,3-dibromopropane using NaH in DMSO/THF to form 1-(4-bromophenyl)cyclobutanecarbonitrile .

    • Checkpoint: Monitor disappearance of nitrile peak via IR (

      
      ).
      
  • Grignard Addition: Treat the nitrile with isobutylmagnesium chloride in toluene.

    • Critical Step: The imine intermediate is hydrolyzed to the ketone: 1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutan-1-one .

  • Reductive Amination: React the ketone with dimethylamine (or methylamine for M1 analog) and reduce with formic acid (Leuckart-Wallach) or

    
    .
    
    • Result:1-(4-bromophenyl)-N,N-dimethyl-cyclobutanemethanamine .

Comparative Uptake Inhibition Assay

Objective: Determine


 values for SERT, NET, and DAT.
  • Preparation: Use HEK293 cells stably expressing human SERT, NET, or DAT.

  • Incubation:

    • Plate cells in 96-well plates.

    • Add test compounds (Bromo-analog vs. Chloro-Sibutramine) at concentrations ranging from

      
       to 
      
      
      
      .
    • Incubate for 10 min at 37°C.

  • Substrate Addition: Add radiolabeled monoamines (

    
    -5-HT, 
    
    
    
    -NE,
    
    
    -DA).
  • Termination: Wash cells

    
     with ice-cold buffer to stop uptake. Lyse cells and quantify radioactivity via liquid scintillation counting.
    
  • Data Analysis: Plot log-concentration vs. % inhibition.

    • Validation: The Chloro-control (Sibutramine) should yield an

      
       of 
      
      
      
      (active metabolites M1/M2 will be significantly more potent,
      
      
      ).

References

  • Sibutramine Pharmacology & Metabolism

    • Title: Sibutramine: a review of the pharmacology of a novel anti-obesity agent.
    • Source: PubMed (Int J Obes Rel
    • URL:[Link]

  • Halogen Effects in Monoamine Transporters

    • Title: Structure-activity relationships among the halogenated amphetamines.[1]

    • Source: PubMed (Ann N Y Acad Sci)
    • URL:[Link]

  • Chemical Data (Bromo-Analog Precursor)

    • Title: 1-(4-Bromophenyl)
    • Source: PubChem
    • URL:[Link]

  • Metabolic Stability of Halogenated Arenes

    • Title: Comparative toxicokinetics of chlorinated and brominated haloacet
    • Source: PubMed[2]

    • URL:[Link]

  • Sibutramine Synthesis (Applicable to Bromo-Analog)

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide, a compound often used as an intermediate in pharmaceutical research. Our aim is to provide a clear, step-by-step framework that not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship within your laboratory.

Hazard Assessment: Understanding the Risks

Key Hazard Considerations:

  • Halogenated Organic Compound: Organic compounds containing halogens (in this case, bromine) are often treated as a special category of chemical waste.[1][2] Their incineration can produce hydrogen halides (like hydrogen bromide) and other hazardous byproducts, necessitating specialized disposal facilities.[3]

  • Amine Hydrobromide: As an amine salt, it can be corrosive and may react with strong bases to liberate the free amine. It is also important to consider the potential for the formation of toxic nitrogen oxides upon combustion.[4]

  • General Chemical Hazards: Like many research chemicals, it should be handled with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

A comprehensive review of the Safety Data Sheet (SDS) is the foundational step in this assessment. While a specific SDS for the hydrobromide salt was not found, data for similar compounds like 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride and (R)-(+)-1-(4-Bromophenyl)ethylamine highlight the need for personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the solid material.[4][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and cost-effective disposal.[7][8]

  • Designated Waste Container: All waste containing 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide, including neat compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions, must be placed in a designated "Halogenated Organic Waste" container.[1][2][9]

  • Avoid Co-mingling: Do not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.[7][8] Furthermore, do not mix with incompatible materials such as strong oxidizing agents.[4][10]

  • Solid vs. Liquid: While both solid and liquid halogenated waste will likely be incinerated, it is good practice to collect them in separate, appropriately labeled containers to prevent dangerous reactions and to aid in the disposal process.

Step 2: Containerization and Labeling - Clarity is Key

The integrity and labeling of your waste container are crucial for the safety of everyone in the laboratory and for the waste disposal technicians who will handle it.

  • Container Selection: Use only UN-approved, chemically compatible containers for waste collection.[2][8][11] For solid waste, a robust, sealable plastic bag or a wide-mouth plastic container is suitable.[11] For liquid waste, use a leak-proof bottle, leaving approximately 10% headspace to allow for expansion.[12]

  • Labeling: All waste containers must be clearly and accurately labeled.[13][14] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide"

    • The major components and their approximate percentages

    • The relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous)[11][15]

    • The date of accumulation start

Step 3: Storage - Safe and Secure Accumulation

Proper storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area.[9][15] This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Liquid waste containers must be stored in secondary containment trays that can hold the entire volume of the largest container plus 10% of the remaining volume.[11]

  • Closed Containers: Always keep waste containers securely closed when not in use.[9][13][15]

Step 4: Disposal - Professional Handling is Non-Negotiable

The final disposal of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide must be conducted by a licensed and reputable hazardous waste disposal company.

  • Contact Your Environmental Health & Safety (EH&S) Office: Your institution's EH&S department is your primary resource for arranging waste pickup.[7] They will have established procedures and contracts with certified waste vendors.

  • Incineration: The most probable and appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HBr).[3][8][12]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Decision-Making Workflow for Disposal

To further clarify the disposal process, the following diagram illustrates the key decision points and actions required.

DisposalWorkflow Disposal Workflow for 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide start Waste Generation assess_hazards Hazard Assessment: - Halogenated Organic - Amine Salt - Review SDS start->assess_hazards segregate Segregate Waste: Place in 'Halogenated Organic Waste' container assess_hazards->segregate label_container Label Container: - Chemical Name - Hazards - Date segregate->label_container store Store Safely: - Designated Area - Secondary Containment - Keep Closed label_container->store contact_ehs Contact EH&S for Pickup store->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration document Document Disposal Records incineration->document

Caption: Decision workflow for proper disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(4-Bromophenyl)cyclobutan-1-amine hydrobromide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of thorough hazard assessment, stringent segregation, clear labeling, and professional disposal, researchers can ensure that their work continues to advance scientific knowledge without compromising their ethical and regulatory responsibilities.

References

  • Safety Data Sheet . Kishida Chemical Co., Ltd.

  • SAFETY DATA SHEET . Thermo Fisher Scientific.

  • SAFETY DATA SHEET . TCI Chemicals.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry . LibreTexts.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Strategies for chemical waste management in CSIR-IIP . ResearchGate.

  • SAFETY DATA SHEET . OFI Testing Equipment.

  • Laboratory waste . Karolinska Institutet.

  • 1-(4-Bromophenyl)cyclobutan-1-amine Properties . U.S. Environmental Protection Agency.

  • Safe Storage and Disposal of Chemicals in A Lab . Tion.

  • Halogenated Solvents . Washington State University.

  • Lab Waste Disposal: Safety & Regulations Explained . Environmental Marketing Services.

  • 3-(4-Chlorophenyl)cyclobutan-1-amine Safety Data Sheet . AK Scientific, Inc.

  • SAFETY DATA SHEET . FUJIFILM Wako Pure Chemical Corporation.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Halogenated Solvents in Laboratories . Temple University.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency.

  • Organic Solvent Waste Disposal . The University of British Columbia.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary . U.S. Environmental Protection Agency.

  • Safety Data Sheet . Aaron Chemicals LLC.

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency.

  • METHOD 26A—DETERMINATION OF HYDROGEN HALIDE AND HALOGEN EMISSIONS FROM STATIONARY SOURCES ISOKINETIC METHOD . U.S. Environmental Protection Agency.

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.